2(3H)-Thiazolone, 5-methyl-
Description
Significance of the Thiazolone Scaffold in Heterocyclic Chemistry
The thiazole (B1198619) ring and its derivatives, such as thiazolidinones and thiazolones, are recognized as "privileged scaffolds" in medicinal chemistry. ump.edu.plump.edu.pl This designation stems from their ability to bind to a wide variety of biological targets, leading to a vast range of pharmacological activities. nih.gov The thiazole framework is a key constituent in numerous FDA-approved drugs and is present in a substantial number of experimental therapeutic agents. fabad.org.tr
The significance of the thiazolone scaffold lies in its structural versatility and diverse biological potential. bohrium.com Researchers have successfully synthesized derivatives exhibiting a broad spectrum of activities, including:
Antimicrobial and Antibacterial: Thiazole-based compounds have been developed to combat antibiotic resistance by targeting various microbial pathways. acs.org
Anticancer: Many thiazolone derivatives show potent cytotoxic effects against various cancer cell lines and can act as enzyme inhibitors in pathways crucial for cell proliferation. mdpi.com
Anti-inflammatory: The scaffold is associated with anti-inflammatory properties, making it a target for designing new therapeutic agents. nih.gov
Antiviral and Anti-HIV: The versatility of the thiazole moiety has been demonstrated in its use against various viruses. bohrium.com
This wide range of biological responses has cemented the thiazolone scaffold as a cornerstone in the design of new drug-like molecules. ump.edu.plfabad.org.tr
Research Trajectory of 2(3H)-Thiazolone, 5-methyl- and Related Analogues
The research trajectory for thiazolones is characterized by the synthesis of diverse analogs to explore and enhance their chemical and biological properties. While studies focusing exclusively on 2(3H)-Thiazolone, 5-methyl- are limited, the collective research on its analogs provides a clear picture of the field's progression.
Early and ongoing research has focused on establishing synthetic routes to create libraries of thiazolone derivatives. A common strategy involves the Knoevenagel condensation, which allows for the introduction of various substituents onto the thiazolidinone core. nih.gov Another approach involves the reaction of compounds like 4-methyl-2(3H)-thiazolones with pyridinium (B92312) salts to generate novel azaarylthiazolones. nih.gov
The research has evolved to create more complex hybrid molecules. For instance, scientists have synthesized:
Thiazolone-Pyrazoline Hybrids: Combining the thiazolone core with a pyrazoline moiety has yielded compounds with significant anticancer activity. mdpi.comnih.gov
Thiazolone-Benzenesulphonamide Conjugates: These molecules have been investigated as potent inhibitors of carbonic anhydrases, which are important therapeutic targets. nih.gov
Benzothiazolones: Fusing a benzene (B151609) ring to the thiazolone core, as seen in 4-Methylbenzo[d]thiazol-2(3H)-one, creates a structure that serves as a building block for more complex molecules and has been studied for its enzyme inhibition and antimicrobial properties.
N-phenylpyrazolone-N-benzylthiazole Hybrids: Recent research has explored these complex hybrids, with one N-benzyl-4-thiazolone derivative showing particular potency against an osteosarcoma cell line. researchgate.net
This trajectory demonstrates a clear path from synthesizing simple scaffolds to designing complex, multi-functional molecules with highly specific biological activities.
Current Research Frontiers and Unexplored Avenues for 2(3H)-Thiazolone, 5-methyl-
The future of thiazolone research is aimed at harnessing the scaffold's versatility for novel applications and refining its known activities. For a foundational compound like 2(3H)-Thiazolone, 5-methyl-, several unexplored avenues exist, informed by the progress with its analogs.
Table 2: Investigated Biological Activities of Various Thiazolone Analogues
| Analog Class | Reported Biological Activity |
|---|---|
| Thiazolone-Pyrazoline Hybrids | Anticancer, Antimicrobial nih.gov |
| Benzothiazolones | Anticancer, Antimicrobial, Enzyme Inhibition |
| Thiazolone-Benzenesulphonamides | Carbonic Anhydrase Inhibition, Antibacterial nih.gov |
| 5-Pyridylthiazolones | Cardiotonic (Positive Inotropic) nih.gov |
| General Thiazolidinones | Antiviral, Anti-inflammatory, Antidiabetic ump.edu.plump.edu.pl |
| N-benzyl-4-thiazolone Hybrids | Cytotoxicity against Osteosarcoma Cells researchgate.net |
Current and future research frontiers include:
Polypharmacology: The ability of thiazolidinones to interact with multiple targets, once seen as a drawback, is now being explored as an advantage in polypharmacology—the design of single drugs that can act on multiple targets for complex diseases. ump.edu.plump.edu.pl
Targeted Enzyme Inhibition: Building on successes with enzymes like cyclin-dependent kinase 2 (CDK2) and carbonic anhydrase, future work could screen 2(3H)-Thiazolone, 5-methyl- and its simple derivatives against a wider range of enzymes implicated in disease. nih.gov
Development of Fused Heterocycles: To overcome potential issues with selectivity, one strategy is the fixation of the active thiazolone fragment into more rigid fused heterocyclic systems, such as thiopyrano[2,3-d]thiazoles. ump.edu.plump.edu.pl This is a promising avenue for creating more specific drug candidates.
Materials Science: The chemical stability and reactivity of related compounds like benzothiazolones suggest potential applications in the development of industrial products such as dyes and pigments.
Mechanistic and Kinetic Studies: A deeper quantitative analysis of the reaction kinetics and mechanisms for the synthesis and functionalization of simple thiazolones would provide a foundational understanding for optimizing the creation of more complex analogs.
In essence, while 2(3H)-Thiazolone, 5-methyl- may appear to be a simple molecule, its core structure is a critical component in a dynamic and expanding area of chemical research. Future studies on this compound and its derivatives are poised to contribute significantly to medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMJQBNCXFJBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508681 | |
| Record name | 5-Methyl-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79307-64-5 | |
| Record name | 5-Methyl-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1,3-thiazol-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 3h Thiazolone, 5 Methyl and Its Derivatives
Classical and Established Synthetic Routes to the 2(3H)-Thiazolone Core
Established synthetic strategies for the 2(3H)-thiazolone core primarily rely on cyclocondensation reactions and adaptations of the renowned Hantzsch thiazole (B1198619) synthesis. These methods form the foundation of thiazolone chemistry.
Cyclocondensation Reactions in Thiazolone Synthesis
Cyclocondensation reactions are a cornerstone in the synthesis of the 2(3H)-thiazolone ring system. These reactions typically involve the formation of the heterocyclic ring through the intramolecular or intermolecular condensation of a precursor molecule, often with the elimination of a small molecule like water or hydrogen chloride.
A notable method involves the regioselective cyclocondensation of chlorocarbonylsulfenyl chloride (CCSC) with various hydrazones. clockss.org For instance, the reaction of CCSC with aryl hydrazones derived from active methylene (B1212753) compounds can lead to the formation of 1,3,4-(3H,4H)-thiadiazin-2-ones. clockss.org However, a [2+3] cyclocondensation pathway can be favored with certain substrates, leading directly to 2(3H)-thiazolone derivatives. clockss.org The reaction of specific hydrazones with CCSC can afford 3(2H)-(dimethylamino)thiazol-2-ones in good yields of around 80%. clockss.org
Another approach involves the reaction of thiosemicarbazide (B42300) derivatives with compounds containing suitable electrophilic centers. For example, thiosemicarbazone can be reacted with ethyl chloroacetate (B1199739) in the presence of anhydrous sodium acetate (B1210297) to yield 2-(2-(methylene)hydrazinyl)thiazol-4(5H)-one derivatives. mdpi.com This cyclocondensation is a key step in building the thiazolone structure from acyclic precursors. mdpi.com Similarly, the reaction of thiosemicarbazone with chloroacetic acid in glacial acetic acid can produce 2-imino-3-aminothiazolidin-4-one derivatives. chemmethod.com
The versatility of cyclocondensation is also demonstrated in the synthesis of 4-iminothiazolidin-2-ones through a [2+3] cyclocondensation, followed by thionation and aminolysis steps. pensoft.net Nitrile imines, generated in situ from hydrazonoyl halides, also serve as potent intermediates that undergo cyclocondensation reactions to form various five-membered heterocycles, including derivatives related to the thiazolone family. psu.edu
Table 1: Synthesis of 2(3H)-Thiazolone Derivatives via Cyclocondensation of Hydrazones with CCSC clockss.org
| Starting Hydrazone | Product | Yield (%) |
| Methyl [3-dimethylamino-4-methyl-2-oxo-2(3H)-thiazol-3-yl]carboxylate | Methyl [3-dimethylamino-4-methyl-2-oxo-2(3H)-thiazol-3-yl]carboxylate | 82 |
| 5-Acetyl-3-dimethylamino-4-methyl-2(3H)-thiazolone | 5-Acetyl-3-dimethylamino-4-methyl-2(3H)-thiazolone | 77 |
Hantzsch Thiazole Synthesis and its Adaptations for 2(3H)-Thiazolone Analogues
The Hantzsch thiazole synthesis is a traditional and widely used method for constructing the thiazole ring. bepls.com The classic approach involves the reaction of an α-haloketone with a thioamide, such as thiourea (B124793). bepls.commdpi.com This method has been adapted for the synthesis of various thiazole derivatives, including those that can be considered analogues or precursors to 2(3H)-thiazolones.
The synthesis is known for its efficiency and high yields in producing 2-aminothiazoles. acgpubs.org The process involves the condensation of starting materials like 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one with thiourea or thiosemicarbazide. mdpi.comacgpubs.org These methods can sometimes suffer from side reactions, such as the dehalogenation of the α-haloketone, which may result in lower yields for certain substituted products. acgpubs.org
Modern variations of the Hantzsch synthesis focus on greener conditions and improved efficiency. An efficient and environmentally friendly method has been developed for synthesizing new substituted Hantzsch thiazole derivatives in high yields (79%–90%). mdpi.com This one-pot, multi-component procedure reacts 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes using silica-supported tungstosilicic acid as a reusable catalyst, either with conventional heating or under ultrasonic irradiation. bepls.commdpi.com
Table 2: Examples of Hantzsch Thiazole Derivatives Synthesized via One-Pot, Multi-Component Reaction mdpi.com
| Aldehyde Substituent | Product | Yield (%) |
| Phenyl | 4-Hydroxy-6-methyl-3-(2-[-phenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | 90 |
| 4-Methylphenyl | 4-Hydroxy-6-methyl-3-(2-[-4-methylphenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | 88 |
| 4-Chlorophenyl | 4-Hydroxy-6-methyl-3-(2-[-4-chlorophenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | 85 |
| 4-Nitrophenyl | 4-Hydroxy-6-methyl-3-(2-[-4-nitrophenylmethylidene]amino-1,3-thiazol-4-yl)-2H-pyran-2-one | 82 |
Advanced and Green Synthesis Strategies for 2(3H)-Thiazolone, 5-methyl-
Recent advancements in synthetic chemistry have led to the development of more efficient, atom-economical, and environmentally friendly methods for preparing 2(3H)-thiazolones. These include one-pot multicomponent reactions and metal-catalyzed cyclizations.
One-Pot and Multicomponent Reaction Approaches
A facile and efficient one-pot, four-step procedure has been reported for the synthesis of thiazol-2(3H)-imine derivatives. ekb.egresearchgate.net This process begins with the bromination of an α-active methylene ketone (like acetylacetone) using N-bromosuccinimide, followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with a primary amine. ekb.egresearchgate.net This method avoids complex extraction and chromatography techniques. ekb.eg
The Hantzsch synthesis itself has been adapted into a one-pot MCR to produce thiazole derivatives with high yields (79-90%). mdpi.comresearchgate.net This approach combines an α-haloketone, thiourea, and a substituted aldehyde in the presence of a reusable catalyst. mdpi.com Another MCR involves the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat conditions to give thiazole and thiazolyl-pyrazole derivatives in excellent yields. acgpubs.org
Furthermore, a one-pot, three-component reaction has been utilized to prepare novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, highlighting the power of MCRs in rapidly building molecular complexity from simple precursors. nih.gov
Table 3: One-Pot Synthesis of Thiazole Derivatives nih.gov
| Product Number | R Group | Yield (%) | Melting Point (°C) |
| 4a | Phenyl | 70 | 235–237 |
| 4b | 4-Chlorophenyl | 75 | 210–212 |
| 4c | 4-Bromophenyl | 80 | 215–217 |
| 4d | 2,4-Dichlorophenyl | 78 | 188–190 |
Metal-Catalyzed Cyclization Processes (e.g., Copper-Catalysis)
Transition metal catalysis provides powerful and selective methods for forming the C-S and C-N bonds necessary for the thiazolone ring. Copper, palladium, and iron catalysts have been effectively employed in these cyclization reactions. organic-chemistry.orgmdpi.com
A notable copper-catalyzed tandem reaction has been developed to synthesize thiazol-2(3H)-one structures from readily available starting materials. researchgate.net The protocol uses CuCl as the catalyst, N-methylpiperidine as an additive, and t-BuOK as a base in anhydrous DMF to achieve the cyclization of alkynyl bromides and oxazolidine-2-thiones. researchgate.net This process involves the simultaneous construction of C–N and C–S bonds. researchgate.net
Palladium(II) acetate has been shown to catalyze the highly selective construction of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. organic-chemistry.org In a related process, iron(III) bromide can promote the formation of 4-substituted 5-thiocyano-2-aminothiazoles. organic-chemistry.org These methods are attractive due to their use of readily available materials and mild reaction conditions. organic-chemistry.org The broader field of metal-catalyzed synthesis of nitrogenous heterocycles continues to evolve, offering new routes for creating complex molecules through processes like C-H activation and radical cycloadditions, with metals such as rhodium and manganese also playing a role. mdpi.comrsc.orgfrontiersin.org
Synthesis via Thiosemicarbazide and Thiourea Derivatives
Thiourea and thiosemicarbazide are fundamental building blocks in the synthesis of thiazoles and their derivatives due to their intrinsic nucleophilic sulfur and nitrogen atoms. researchgate.net Their unique structure makes them excellent starting materials for cyclization reactions to form the thiazole ring. researchgate.net
As mentioned in the Hantzsch synthesis (Section 2.1.2), thiourea is a classic reagent that reacts with α-haloketones to form 2-aminothiazoles. mdpi.comacgpubs.org Thiosemicarbazide undergoes similar reactions. For example, it can be condensed with α-haloketones and carbonyl compounds in a multicomponent reaction to yield hydrazinyl-thiazole derivatives. acgpubs.org
Thiosemicarbazide can first be reacted with an aldehyde or ketone to form a thiosemicarbazone. chemmethod.com This intermediate can then undergo cyclization. The reaction of a thiosemicarbazone with ethyl chloroacetate, for instance, leads to the formation of a thiazol-4(5H)-one derivative. mdpi.com This cyclocondensation is a key strategy for building the thiazolone ring system. mdpi.com Similarly, reacting thiosemicarbazones with chloroacetic acid yields thiazolidin-4-one structures. chemmethod.com Thiourea derivatives can also serve as precursors; N,N-disubstituted thioureas can be prepared and subsequently reacted with reagents like dimethyl acetylenedicarboxylate (B1228247) to yield functionalized 4-oxothiazolidine derivatives. nih.gov
Stereoselective Synthesis of Enantiopure 2(3H)-Thiazolone, 5-methyl- Analogues
The synthesis of specific stereoisomers of 2(3H)-thiazolone analogues is critical for applications where chirality dictates biological activity or material properties. Researchers have developed several stereoselective strategies, including the use of chiral auxiliaries and asymmetric catalysis, to control the three-dimensional arrangement of atoms in these molecules.
Chiral Auxiliary-Mediated Synthesis
One effective approach involves the temporary attachment of a chiral auxiliary to a thiazolone precursor. This auxiliary group directs subsequent chemical transformations to occur on one face of the molecule, leading to a high diastereomeric excess. A notable example is the chiral functionalization of the 2(3H)-thiazolone heterocycle using camphor-derived auxiliaries. clockss.org The electrophilic addition of reagents like bromine or phenylselenenyl chloride in the presence of a methoxy (B1213986) source proceeds with significant diastereoselectivity. clockss.org The high selectivity and the ease of purifying the resulting diastereomeric adducts make this a valuable method. clockss.org
Table 1: Diastereoselective Functionalization of N-Acyl-2(3H)-Thiazolones Using Chiral Auxiliaries clockss.org
| Reaction | Chiral Auxiliary Type | Key Reagent | Diastereomeric Excess (de) |
|---|---|---|---|
| Methoxy-bromination | Camphor-derived (2R-alkoxy-1S-apocamphanecarboxylic acids) | Bromine / Trimethyl orthoacetate | Up to 94.5% |
| Methoxy-phenylselenation | Camphor-derived (2R-alkoxy-1S-apocamphanecarboxylic acids) | Phenylselenenyl chloride / Methanol (B129727) | High |
Asymmetric Catalysis
Asymmetric catalysis provides a more atom-economical route to enantiopure compounds by using a small amount of a chiral catalyst to generate large quantities of a chiral product.
Organocatalysis : Chiral organocatalysts, such as Brønsted bases derived from ureidopeptides, have been successfully employed in the conjugate addition of 5-methyl-5H-thiazol-4-ones to electrophiles like nitroolefins. ehu.es This reaction creates a new stereocenter with high enantioselectivity. ehu.es For instance, using a quinoline-derived thiazolone and a specific ureidopeptide catalyst, the corresponding adduct was produced in 93% yield and with 96% enantiomeric excess (ee) for the major diastereomer. ehu.es
Enantioselective Mannich-Type Reactions : The use of chiral phosphoric acid catalysts has enabled the enantioselective Mannich-type reaction between thiazolones and imine equivalents. researchgate.net This method efficiently constructs a tetrasubstituted chiral carbon center at the α-position with high diastereo- and enantioselectivities. researchgate.net
Table 2: Asymmetric Catalytic Synthesis of Chiral Thiazolone Derivatives
| Reaction Type | Catalyst Type | Reactants | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Conjugate Addition | Chiral Ureidopeptide Brønsted Base | 5-Methyl-2-(quinolin-2-yl)thiazol-4-ol + Nitrostyrene | 96% | ehu.es |
| Aza-Mannich Addition | Chiral Phosphoric Acid | Thiazolone + Enamide | Excellent | researchgate.net |
Other established asymmetric transformations, such as the Sharpless asymmetric dihydroxylation, have been used as a key step in the synthesis of related chiral Δ2-thiazolines, demonstrating a viable strategy for introducing stereocenters early in a synthetic sequence. nih.gov
Purification and Isolation Techniques for High-Purity 2(3H)-Thiazolone, 5-methyl- Products
Achieving high purity is essential for the characterization and application of 2(3H)-Thiazolone, 5-methyl- and its derivatives. A combination of standard and advanced purification techniques is typically employed following synthesis.
Chromatographic Methods
Chromatography is a cornerstone of purification in organic synthesis.
Silica (B1680970) Gel Column Chromatography : This is the most common method for purifying crude reaction mixtures. nih.gov It effectively separates the desired product from byproducts and unreacted starting materials based on differences in polarity. The process involves passing a solution of the crude material through a column packed with silica gel, using a solvent system (eluent) to carry the components at different rates. nih.govcsic.es
Chiral High-Performance Liquid Chromatography (HPLC) : For the separation of enantiomers, chromatography on a chiral stationary phase (CSP) is the definitive method. researchgate.net Columns containing derivatized cyclodextrins, for example, can differentiate between enantiomers, allowing for their analytical quantification and preparative separation. sigmaaldrich.com
Crystallization Techniques
Crystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity.
Recrystallization : This technique involves dissolving the crude solid product in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.com Common solvents for recrystallizing thiazolone derivatives include ethanol (B145695) nih.govnih.gov, methanol google.com, dioxane mdpi.com, and acetic acid. nih.gov
Preferential Crystallization : In some cases, enantiomers of a chiral compound can be separated by crystallization. This process, also known as spontaneous resolution, can occur when a racemic mixture crystallizes to form a physical mixture of single-enantiomer crystals, which can then be mechanically separated. rsc.org Furthermore, a single crystallization step can often significantly increase the enantiomeric purity of a product that has already been synthesized with good, but not perfect, enantioselectivity. ehu.es
Preparatory and Workup Procedures
Liquid-Liquid Extraction : Before other purification steps, a reaction mixture is often subjected to a workup procedure, which typically includes liquid-liquid extraction. This involves partitioning the mixture between water and an immiscible organic solvent to remove inorganic salts and other water-soluble impurities. nih.govmdpi.com
Filtration : When a reaction produces a solid precipitate, simple filtration is used for its initial isolation from the liquid reaction medium. nih.govcsic.es
Table 3: Summary of Purification Techniques for 2(3H)-Thiazolone, 5-methyl- and its Derivatives
| Technique | Primary Purpose | Typical Application |
|---|---|---|
| Silica Gel Column Chromatography | Bulk purification of crude products | Separating products from reaction byproducts nih.govgoogle.com |
| Recrystallization | High-purity isolation of solids | Final purification step; enhancement of enantiomeric excess ehu.esnih.gov |
| Chiral HPLC | Separation of enantiomers | Resolving racemic mixtures and determining enantiomeric excess researchgate.net |
| Liquid-Liquid Extraction | Initial workup | Removal of aqueous-soluble impurities post-reaction nih.gov |
| Filtration | Isolation of solids | Collecting precipitated products from a solution csic.es |
Reactivity and Mechanistic Pathways of 2 3h Thiazolone, 5 Methyl
Electrophilic Substitution Reactions on the Thiazolone Ring System
The thiazolone ring, while containing a deactivating carbonyl group, can undergo electrophilic substitution reactions, influenced by the activating effect of the methyl group at the C-5 position and the sulfur atom. The substitution pattern is dictated by the electronic distribution within the heterocyclic ring.
Research on related benzothiazolone structures indicates that electrophilic substitution, such as halogenation and nitration, can occur. For instance, the bromination of thiamine (B1217682) thiazolone homologs has been reported to yield monobromo derivatives. researchgate.net While specific studies on 5-methyl-2(3H)-thiazolone are limited, it is anticipated that electrophilic attack would preferentially occur at positions influenced by the electron-donating methyl group. The presence of the sulfur atom can also direct electrophiles.
Table 1: Electrophilic Substitution Reactions on Thiazolone Analogs
| Reaction | Reagent and Conditions | Product | Reference |
|---|---|---|---|
| Bromination | Bromine | 6a-bromotetrahydrofuro[2,3-d]thiazolin-2-one derivative | researchgate.net |
| Halogenation | Halogenating agents | Halogenated benzothiazole (B30560) derivatives |
Nucleophilic Attack and Addition Reactions
The carbonyl group at the C-2 position of the 2(3H)-thiazolone ring is a primary site for nucleophilic attack. This reactivity is a cornerstone of many synthetic transformations involving this heterocycle. Molecular modelling studies have indicated the potential for nucleophilic attack on the endocyclic carbonyl group of the thiazolone ring. montana.edu
The active methylene (B1212753) group at the C-5 position in related 4-thiazolidinones can participate in nucleophilic addition reactions, such as the Michael-type addition to α,β-unsaturated compounds. nih.gov This suggests that under appropriate basic conditions, deprotonation of the C-5 methyl group in 2(3H)-thiazolone, 5-methyl- could potentially lead to a nucleophilic species, although this is less common than attack at the carbonyl group.
Hydrazone Formation and Condensation Reactions
2(3H)-Thiazolone, 5-methyl-, can undergo condensation reactions with hydrazine (B178648) derivatives to form hydrazones. cymitquimica.comchemblink.comlookchem.com These reactions typically involve the nucleophilic attack of the hydrazine on the carbonyl carbon of the thiazolone ring, followed by dehydration. The resulting hydrazone functionality can be a versatile handle for further synthetic modifications.
Furthermore, the active methylene group, when present at C-5, can participate in Knoevenagel condensation with aldehydes and ketones. nih.gov For instance, thiazolone derivatives can react with aromatic aldehydes in the presence of a catalyst like pyridine (B92270) to yield condensation products. nih.gov
Table 2: Representative Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| 2(3H)-Thiazolone, 4,5-dimethyl- | Hydrazine derivative | Hydrazone | cymitquimica.com |
| Thiazolone derivative | Aromatic aldehyde | Arylidene derivative | nih.gov |
Ring-Opening Reactions and Subsequent Transformations
The thiazolone ring can be susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under harsh reaction conditions. For example, treatment of related 4-aryliden-5(4H)-thiazolones with a base in alcohol can lead to a ring-opening reaction via methanolysis, followed by an intramolecular S-attack to form dihydrothiazoles. nih.govcsic.es This process involves the nucleophilic attack of an alkoxide on the carbonyl carbon, leading to the cleavage of the amide bond. csic.es The resulting intermediate can then undergo further transformations. Thermal decomposition of some thiazolone derivatives can also lead to ring fragmentation. researchgate.net
Photochemical Reactions: [2+2]-Photocycloaddition Processes
Thiazolone derivatives, particularly those with an exocyclic double bond, have been shown to participate in photochemical reactions. A notable example is the [2+2]-photocycloaddition of (Z)-4-aryliden-5(4H)-thiazolones. nih.govcsic.es Irradiation of these compounds with light, often in the presence of a photosensitizer, can promote the [2+2]-cycloaddition of the exocyclic C=C bonds to form dispirocyclobutanes. nih.govcsic.es The stereoselectivity of this reaction can be influenced by the presence of Lewis acids. nih.govresearchgate.net These photochemical methods provide a powerful tool for the synthesis of complex cyclobutane-containing structures. nih.gov
Tautomerism and Isomerization Studies of 2(3H)-Thiazolone, 5-methyl-
2(3H)-Thiazolone, 5-methyl- can exist in different tautomeric forms. The predominant isomer in solution is generally the 2-oxo form (amide tautomer). montana.edu However, the presence of the 2-hydroxy-thiazole (enol tautomer) cannot be entirely excluded and may play a role in its reactivity. Alkylation reactions, for instance, can potentially occur on both the nitrogen atom of the 2-oxo form and the oxygen atom of the 2-hydroxy form. montana.edu The equilibrium between these tautomers can be influenced by the solvent and other reaction conditions. Isomerization between different forms of substituted thiazolones has also been observed, for example, in the context of photochemical reactions where initial photoisomerization can precede other transformations. oup.com
Derivatization and Structural Modification Strategies of 2 3h Thiazolone, 5 Methyl
Functionalization at the Nitrogen (N3) and Carbon (C2) Positions of the Thiazolone Ring
The nitrogen at position 3 (N3) and the carbon at position 2 (C2) of the 2(3H)-thiazolone, 5-methyl- ring are key sites for derivatization, allowing for the introduction of a wide range of functional groups and molecular scaffolds.
N3-Functionalization:
Alkylation at the N3 position is a common strategy to introduce diverse substituents. For instance, N-alkylation of (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione has been achieved with high selectivity at the N3 position of the thiazolidine-2,4-dione ring using potassium carbonate as a base in aprotic solvents like DMF. niscair.res.in This selective N-alkylation is crucial for creating specific molecular architectures and avoiding unwanted side reactions at other nucleophilic sites, such as the indole (B1671886) nitrogen. niscair.res.in
C2-Functionalization:
The C2 position of the thiazolone ring can be functionalized through various reactions. One approach involves the displacement of a leaving group at the C2 position. For example, new (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives have been synthesized by displacing a methylthio group at the C2 position of the thiazolone ring with different amino acids. semanticscholar.org This method provides a straightforward way to attach various carboxylic acid moieties to the thiazolone core.
Another strategy involves reactions with electrophiles. For instance, the reaction of 6-amino-3-methyl-2(3H)-benzothiazolone with various isocyanates and isothiocyanates leads to the formation of urea (B33335) and thiourea (B124793) derivatives at the C2 position. niscpr.res.in
The following table summarizes some examples of functionalization at the N3 and C2 positions:
Table 1: Examples of N3 and C2 Functionalization of Thiazolone Derivatives
| Starting Material | Reagent | Position of Functionalization | Product Type | Ref. |
|---|---|---|---|---|
| (Z)-5-((5-chloro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione | Alkyl halide / K2CO3 | N3 | N-alkylated thiazolidine-2,4-dione | niscair.res.in |
| (Z)-5-(3-fluorobenzylidene)-2-(methylthio)thiazol-4(5H)-one | Amino acids | C2 | (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acids | semanticscholar.org |
Exploration of Substitution Patterns at the 5-Methyl Position and Adjacent Sites
Modifying the substituents at the 5-methyl position and adjacent sites of the 2(3H)-thiazolone ring is a key strategy for fine-tuning the biological activity and physicochemical properties of these compounds.
Research has shown that introducing different aryl groups at the 5-position can significantly impact the biological profile. For example, the synthesis of 5-pyridylthiazolones has been achieved through the reaction of 2(3H)-thiazolones with N-alkoxycarbonyl pyridinium (B92312) salts, followed by oxidation. jst.go.jp Some of these 5-(4-pyridyl)thiazolones have demonstrated positive inotropic activity. jst.go.jp
Furthermore, the synthesis of various 5-substituted thiazolones has been explored. jst.go.jp The reaction of 4-amino-5H-thiazol-2-one with benzylideneacetone (B49655) leads to the formation of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. mdpi.com This reaction allows for the introduction of a phenyl group adjacent to the 5-methyl position within a fused ring system.
The following table provides examples of substitutions at the 5-position and adjacent sites:
Table 2: Examples of Substitution at the 5-Methyl Position and Adjacent Sites
| Starting Thiazolone Derivative | Reagent(s) | Resulting Substituent/Structure | Ref. |
|---|---|---|---|
| 2(3H)-Thiazolone | N-alkoxycarbonyl pyridinium salts, then oxidation | 5-Pyridyl group | jst.go.jp |
Integration into Fused Heterocyclic Systems (e.g., Thiazolo[4,5-b]pyridines, Thiazolo[3,2-a]pyrimidines)
The integration of the 2(3H)-thiazolone, 5-methyl- moiety into fused heterocyclic systems is a powerful strategy for creating complex molecules with diverse pharmacological properties. Thiazolo[4,5-b]pyridines and thiazolo[3,2-a]pyrimidines are two prominent examples of such fused systems.
Thiazolo[4,5-b]pyridines:
These fused systems can be synthesized through various cyclization reactions. A common method involves the [3+3] cyclocondensation of a 4-aminothiazole derivative with a three-carbon component. For instance, the reaction of 4-amino-5H-thiazol-2-one with benzylideneacetone in glacial acetic acid yields 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. mdpi.com This approach allows for the construction of the pyridine (B92270) ring onto the thiazole (B1198619) core. Another strategy involves a three-component condensation of a 2-aminothiazole (B372263) derivative, an aldehyde, and Meldrum's acid. dmed.org.ua
Thiazolo[3,2-a]pyrimidines:
The synthesis of thiazolo[3,2-a]pyrimidines often starts from a pyrimidine-2-thione derivative. For example, 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thiones can be reacted with ethyl bromoacetate (B1195939) to yield 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-ones. ijnc.ir This reaction involves the formation of the thiazole ring fused to the pyrimidine (B1678525) core. Another approach involves the cyclization of 3-allyl-2-thiouracil derivatives with iodine monochloride, followed by elimination of hydrogen iodide to form 2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one derivatives. clockss.org
The following table highlights some synthetic routes to these fused systems:
Table 3: Synthesis of Fused Heterocyclic Systems
| Fused System | Starting Materials | Key Reaction Type | Resulting Compound Class | Ref. |
|---|---|---|---|---|
| Thiazolo[4,5-b]pyridine | 4-Amino-5H-thiazol-2-one, Benzylideneacetone | [3+3] Cyclocondensation | 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | mdpi.com |
| Thiazolo[3,2-a]pyrimidine | 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione, Ethyl bromoacetate | Condensation/Cyclization | 6-Acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-ones | ijnc.ir |
Synthesis of Conjugates and Hybrid Molecules incorporating 2(3H)-Thiazolone, 5-methyl-
The synthesis of conjugates and hybrid molecules by linking the 2(3H)-thiazolone, 5-methyl- scaffold to other pharmacologically active moieties is a promising strategy for developing new therapeutic agents with potentially enhanced or dual activities.
One approach involves linking the thiazolone core to other heterocyclic systems. For instance, new thiazole-linked pyrimidinone hybrid scaffolds have been synthesized through the Hantzsch reaction of a substituted thiourea with a 2-bromomethylketone derivative of a dihydropyrimidinone. nih.gov This creates a direct link between the thiazole and pyrimidinone rings.
Another strategy involves creating conjugates through a linker. For example, spiro[thiazolidinone-isatin] conjugates have been synthesized, where the thiazolidinone ring is linked to an isatin (B1672199) moiety through a spirocyclic junction. nih.gov
Hybrid molecules can also be formed by reacting a thiazolone derivative with other reactive species. The reaction of 3-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide (B42300), followed by cyclocondensation with ethyl chloroacetate (B1199739), affords a thiazolone derivative linked to a pyrazole-triazole scaffold. nih.gov
The following table provides examples of such conjugates and hybrid molecules:
Table 4: Examples of 2(3H)-Thiazolone, 5-methyl- Conjugates and Hybrid Molecules
| Type of Molecule | Linked Moieties | Synthetic Strategy | Resulting Scaffold | Ref. |
|---|---|---|---|---|
| Hybrid Scaffold | Thiazole and Pyrimidinone | Hantzsch reaction | Thiazole-linked dihydropyrimidinone | nih.gov |
| Conjugate | Thiazolidinone and Isatin | Spirocyclization | Spiro[thiazolidinone-isatin] | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 3h Thiazolone, 5 Methyl Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular framework of 5-methyl-2(3H)-thiazolone derivatives by mapping the chemical environment of magnetically active nuclei such as ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is fundamental for identifying the types and connectivity of protons within a molecule. In derivatives of 2(3H)-Thiazolone, 5-methyl-, the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) of the proton signals provide a detailed structural fingerprint.
For instance, in a series of Schiff base derivatives of 2-amino-5-methylthiazole, the methyl protons (CH₃) attached to the thiazole (B1198619) ring typically appear as a sharp singlet in the upfield region of the spectrum. nih.gov The protons of the thiazole ring and any attached substituents give characteristic signals whose positions are influenced by neighboring functional groups.
In related 3-methyl-6-(substituted-benzylideneamino)benzo[d]thiazol-2(3H)-one compounds, the N-CH₃ protons are observed as a singlet around δ 3.43-3.44 ppm. derpharmachemica.com The aromatic and azomethine (-N=CH-) protons resonate further downfield. For example, the azomethine proton appears as a singlet at δ 8.89-8.97 ppm. derpharmachemica.com
Table 1: Representative ¹H NMR Data for 5-Methylthiazole Derivatives
| Compound Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 5-((2-((4-Methoxybenzylidene) amino)-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol nih.gov | CH₃ (thiazole) | 2.30 | Singlet |
| CH₂ | 3.61 | Singlet | |
| OCH₃ | 3.83 | Singlet | |
| Ar-H | 7.06-7.84 | Multiplet | |
| –CH=N– | 8.67 | Singlet | |
| SH | 13.05 | Singlet | |
| 3-Methyl-6-(5-bromo-2-hydroxybenzylideneamino)benzo[d]thiazol-2(3H)-one derpharmachemica.com | N-CH₃ | 3.43 | Singlet |
| Ar-H | 7.39-7.81 | Multiplet | |
| N=CH | 8.96 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment.
In the ¹³C NMR spectrum of a 3-methyl-6-(5-bromo-2-hydroxybenzylideneamino)benzo[d]thiazol-2(3H)-one, the carbonyl carbon (C=O) of the thiazolone ring shows a characteristic signal in the downfield region at δ 168.59 ppm. derpharmachemica.com The carbon of the N-CH₃ group appears significantly upfield at δ 29.20 ppm. derpharmachemica.com The carbons of the thiazole and attached aromatic rings resonate at intermediate chemical shifts. For example, in a related benzothiazolone derivative, aromatic carbons appear in the range of δ 100-160 ppm. derpharmachemica.com
Table 2: ¹³C NMR Data for a Benzothiazolone Derivative
| Compound Structure | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| 3-Methyl-6-(5-bromo-2-hydroxybenzylideneamino)benzo[d]thiazol-2(3H)-one derpharmachemica.com | N-CH₃ | 29.20 |
| Aromatic Carbons | 109.93 - 145.80 | |
| N=C (azomethine) | 159.10 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)
Two-dimensional (2D) NMR techniques are powerful methods for establishing connectivity between atoms, which is crucial for the complete structural elucidation of complex molecules.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbon atoms). Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. This information is critical for connecting different fragments of a molecule and for assigning quaternary (non-protonated) carbons.
For a derivative of 2(3H)-Thiazolone, 5-methyl-, an HMBC spectrum would show a correlation between the methyl protons and the C5 and C4 carbons of the thiazole ring, confirming the position of the methyl group. Similarly, correlations between the N-H proton and adjacent carbons (C2 and C4) would solidify the core structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise molecular weight information and structural details through the analysis of fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and thermally labile compounds. In the analysis of 5-methyl-2(3H)-thiazolone derivatives, LC-MS allows for the separation of the target compound from impurities or other reaction products before it enters the mass spectrometer for analysis. semanticscholar.orgbeilstein-journals.org The resulting data provides the retention time from the LC and the mass spectrum of the eluted compound, confirming its identity and purity. For instance, LC-MS/MS methods have been developed for the sensitive and quantitative analysis of related compounds in biological matrices. nih.govlcms.cz
Electrospray Ionization Mass Spectrometry (ES-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and high-molecular-weight compounds. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.gov
In the ESI-MS spectra of various thiazole derivatives, the base peak is often the protonated molecular ion [M+H]⁺. rsc.org For example, a complex thiazole-containing compound with a calculated molecular weight of 430.91 showed a prominent [M+H]⁺ peak at m/z 431. rsc.org Another derivative with a calculated molecular weight of 398.43 was observed with an [M+H]⁺ ion at m/z 399. rsc.org High-resolution mass spectrometry (HR-MS) with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. beilstein-journals.org Tandem mass spectrometry (MS/MS) experiments on the molecular ion can be used to induce fragmentation, providing valuable information about the compound's structure. nih.gov
Table 3: ESI-MS Data for Thiazole Derivatives
| Compound | Calculated m/z | Observed Ion | Observed m/z |
|---|---|---|---|
| C₂₄H₁₅ClN₂O₂S rsc.org | 430.91 | [M+H]⁺ | 431 |
| C₂₃H₁₄N₂O₃S rsc.org | 398.43 | [M+H]⁺ | 399 |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups and the analysis of molecular vibrations in derivatives of 2(3H)-Thiazolone, 5-methyl-. The IR spectrum provides a unique molecular fingerprint by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of chemical bonds. Analysis of these spectra allows for the confirmation of the thiazolone core structure and the identification of various substituents.
The key functional groups within the 2(3H)-thiazolone, 5-methyl- scaffold exhibit characteristic absorption bands. The carbonyl group (C=O) of the lactam ring is one of the most prominent features, typically showing a strong absorption band in the region of 1720-1670 cm⁻¹. For instance, in a study of novel thiazolo[3,2-a] pyrimidin-5-one derivatives, a C=O group in the thiazolone ring was observed at 1716 cm⁻¹. ekb.eg Similarly, in 3-amino-2-hydrazinyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, the carbonyl stretch was identified at 1675 cm⁻¹. ekb.eg
The carbon-nitrogen (C-N) stretching vibrations are generally found in the 1385-1266 cm⁻¹ range. researchgate.nettsijournals.com The carbon-sulfur (C-S) stretching vibration is typically weaker and appears in the 750-600 cm⁻¹ region. tsijournals.com Aromatic C-H stretching vibrations, if aryl substituents are present, are observed between 3100 cm⁻¹ and 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group and other alkyl substituents appears in the 3000-2850 cm⁻¹ range. tsijournals.comscialert.net The stretching vibrations of the C=C and C=N bonds within the heterocyclic ring system and any aromatic substituents typically occur in the 1650-1400 cm⁻¹ region. scialert.netresearchgate.net
Vibrational analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), provides a more profound understanding of the molecule's structure and bonding. iu.edu.sa These computational methods help in the precise assignment of observed spectral bands to specific vibrational modes, including stretching, bending, and rocking motions. researchgate.netiu.edu.sa For example, the in-plane and out-of-plane bending vibrations of C-H bonds can be distinguished, which is crucial for conformational analysis. researchgate.net
The following table summarizes the characteristic IR absorption bands for key functional groups in 2(3H)-Thiazolone, 5-methyl- and its derivatives, based on data from related heterocyclic compounds.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Lactam) | Stretching | 1720 - 1670 | Strong |
| C-H (Aliphatic/Methyl) | Stretching | 3000 - 2850 | Medium-Weak |
| C-H (Aromatic/Vinyl) | Stretching | 3100 - 3000 | Medium-Weak |
| C=C / C=N (Ring) | Stretching | 1650 - 1400 | Medium-Variable |
| C-N | Stretching | 1385 - 1266 | Medium |
| C-S | Stretching | 750 - 600 | Weak-Medium |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of molecules in a crystalline solid. This powerful technique provides precise data on bond lengths, bond angles, and torsion angles, enabling the unambiguous determination of a molecule's conformation and absolute stereochemistry. For derivatives of 2(3H)-Thiazolone, 5-methyl-, X-ray diffraction studies are crucial for understanding their spatial structure, which is intimately linked to their chemical reactivity and biological activity. tsijournals.com
Furthermore, X-ray crystallography is instrumental in mapping intermolecular interactions that govern crystal packing, including hydrogen bonds and π-π stacking. researchgate.net These non-covalent interactions are critical for the stability of the crystal lattice and can influence the physical properties of the compound. researchgate.net
When chiral centers are present in a derivative, X-ray crystallography can be used to determine the absolute configuration of stereocenters, often confirming assignments made by other methods like NMR spectroscopy. usm.edu The ability to resolve the spatial arrangement of atoms with high precision makes it an indispensable tool for stereochemical assignment in complex molecules. usm.edu
The table below presents representative crystallographic data for a related methyl-substituted thiazole derivative, illustrating the type of detailed structural information obtained from X-ray analysis.
| Parameter | Value | Compound Reference |
|---|---|---|
| Crystal System | Orthorhombic | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole tsijournals.com |
| Space Group | Pca21 | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole tsijournals.com |
| Unit Cell Parameter (a) | 14.896(5) Å | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole tsijournals.com |
| Unit Cell Parameter (b) | 7.410(5) Å | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole tsijournals.com |
| Unit Cell Parameter (c) | 7.556(5) Å | 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole tsijournals.com |
| Dihedral Angle (Ring-Ring) | 32.61 (10)° | 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole nih.gov |
Advanced Spectroscopic Techniques for In Situ and Real-Time Analysis
Modern advancements in spectroscopy allow for the analysis of chemical reactions as they occur, providing dynamic information about reaction kinetics, mechanisms, and the formation of transient intermediates. longdom.org These in situ and real-time analytical methods are invaluable for studying the synthesis and modification of 2(3H)-Thiazolone, 5-methyl- derivatives.
In situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly effective technique for this purpose. nih.gov By using a probe immersed directly into the reaction vessel, spectra can be collected continuously throughout the course of a reaction without the need for sample extraction. nih.gov This allows researchers to monitor the concentration changes of reactants, intermediates, and products by tracking the intensity of their characteristic IR bands. nih.gov For reactions involving 2(3H)-thiazolone, 5-methyl-, one could monitor the disappearance of starting material bands and the appearance of product bands, such as shifts in the carbonyl (C=O) frequency, to determine reaction endpoints and optimize parameters like temperature and catalyst loading. nih.govnih.gov
Other advanced spectroscopic techniques also play a crucial role. ku.ac.ke Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for analyzing complex reaction mixtures, allowing for the separation and identification of multiple components, including side products and impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, while not typically used for real-time monitoring in the same way as FTIR, can be employed for kinetic studies by quenching the reaction at various time points and analyzing the samples. iipseries.org
Imaging spectroscopy combines spectroscopic methods with imaging technology to provide spatially resolved spectral information. longdom.org This can be applied to analyze the heterogeneity of solid-state reactions or to map the distribution of different chemical species within a sample. longdom.org The integration of machine learning and artificial intelligence with spectroscopic data analysis is also a growing field, enabling automated processing, pattern recognition, and predictive modeling of reaction outcomes. longdom.org These advanced methods provide a comprehensive toolkit for a deeper understanding of the chemical processes involving 2(3H)-Thiazolone, 5-methyl- derivatives.
Computational Chemistry and Molecular Modeling Studies of 2 3h Thiazolone, 5 Methyl
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.gov This method is crucial for understanding the interactions that drive biological activity. For derivatives containing the 5-methyl-thiazolone core, docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding mechanisms.
Researchers have investigated the interaction of various thiazole (B1198619) and thiazolone derivatives with a range of biological targets. For instance, novel thiazole derivatives have been docked into the active site of the Rho6 protein, a target implicated in hepatic cancer, revealing good docking scores and specific binding interactions. nih.govresearchgate.net Similarly, 5-methylthiazole-thiazolidinone conjugates have been studied for their anti-inflammatory potential by docking against cyclooxygenase (COX) enzymes. nih.govmdpi.com These studies identified COX-1 as the primary molecular target, with the residue Arg120 playing a key role in the interaction. nih.gov
In the realm of anticancer research, thiazole derivatives have been docked into the colchicine (B1669291) binding site of tubulin. researchgate.net The docking studies for these compounds helped to rationalize their potent tubulin polymerization inhibitory activity by showing key interactions with residues such as Cys241, Leu248, and Ala316. researchgate.net The binding energy and types of interactions, such as hydrogen bonds and hydrophobic interactions, are critical determinants of a compound's potency.
Below is a table summarizing representative molecular docking findings for various thiazolone and thiazole derivatives against different protein targets.
| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area |
| 2-Ethylidenehydrazono-5-arylazothiazolones | Rho6 protein | Gln158, Arg108 | -9.0 to -9.4 | Anti-hepatic cancer nih.gov |
| 5-Methylthiazole-thiazolidinones | Cyclooxygenase-1 (COX-1) | Arg120, Tyr355 | Not specified | Anti-inflammatory nih.govmdpi.com |
| 2,4-Disubstituted thiazoles | Tubulin (colchicine site) | Cys241, Leu248, Ala316 | -7.53 to -8.91 | Anticancer researchgate.net |
| Chalcone–thiazole hybrids | DNA gyrase B | Asp79, Glu56, Gly103 | -7.2 to -9.1 | Antibacterial nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are built using statistical methods to derive mathematical equations that can predict the activity of new, unsynthesized molecules. For thiazole and thiazolone derivatives, 2D and 3D-QSAR models have been developed to guide the design of more potent therapeutic agents.
QSAR studies on thiazole derivatives have been employed to understand their activity as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammation. laccei.org In one such study, a 2D-QSAR model was generated using multiple linear regression (MLR), linking molecular descriptors to the inhibitory activity (pIC50) of 59 thiazole derivatives. laccei.org The resulting model showed good statistical significance and predictive power. laccei.org
Similarly, QSAR models have been developed for benzenesulfonamides incorporating a 5-methyl group, which act as cytotoxic agents. nih.gov These studies used various topological (2D) and conformational (3D) molecular descriptors to build statistically significant and predictive models for activity against different cancer cell lines. nih.gov The descriptors involved often relate to the molecule's electronic properties, size, and shape, which are critical for receptor binding.
The general equation for a multiple linear regression (MLR) based QSAR model is: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, ... Dₙ are molecular descriptors and c₀, c₁, ... cₙ are their regression coefficients.
The table below presents key parameters from a sample QSAR study on thiazole derivatives.
| QSAR Model Type | Statistical Method | Number of Descriptors | Correlation Coefficient (R²) | Cross-validation Coefficient (Q²) | External Prediction (R²_test) | Target |
| 2D-QSAR | Multiple Linear Regression (MLR) | 4 | 0.76 | 0.63 | 0.78 | PIN1 Inhibition imist.ma |
| 2D-QSAR | Artificial Neural Network (ANN) | 4 | 0.98 | 0.99 | 0.98 | PIN1 Inhibition imist.ma |
| 2D-QSAR | Multiple Linear Regression (MLR) | 9 | 0.626 | Not specified | 0.621 | 5-Lipoxygenase Inhibition laccei.org |
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the conformational stability of a ligand, the dynamics of a ligand-receptor complex, and the stability of the binding interactions predicted by molecular docking.
For thiazole derivatives, MD simulations have been used to validate docking results and assess the stability of the ligand-protein complex. For example, simulations of hybrid chalcone–thiazole derivatives bound to DNA gyrase B were performed to understand the structural basis of their inhibitory activity. nih.gov These simulations can reveal how the ligand and protein adapt to each other and confirm that the key binding interactions are maintained over the simulation period.
In another study, MD simulations were conducted on thiazole compounds identified as inhibitors of the LasR protein in P. aeruginosa. nih.gov The simulations, typically run for periods like 50 nanoseconds, help to evaluate the stability of the docked pose by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable RMSD trajectory suggests a stable binding mode. These studies offer a dynamic view that complements the static picture provided by molecular docking. nih.gov
| System Studied | Simulation Software | Simulation Length | Key Findings |
| Chalcone–thiazole complex with DNA gyrase B | Desmond | Not specified | Confirmed stability of key binding interactions. nih.gov |
| Thiazole derivative with LasR protein | Not specified | 50 ns | Assessed the stability of the ligand-receptor complex. nih.gov |
| Substituted thiazole Schiff bases with DNA gyrase | Not specified | 100 ns | Confirmed stable binding pose and crucial interactions. nih.gov |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Pharmacokinetic Profiling
Before a compound can become a drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction models are used early in the drug discovery process to computationally screen compounds for their potential absorption, distribution, metabolism, excretion, and toxicity profiles. This helps to filter out molecules that are likely to fail later in development.
Numerous studies on novel thiazole and thiazolone derivatives include in silico ADMET profiling. nih.govresearchgate.net These predictions assess various parameters, including adherence to Lipinski's rule of five, which helps evaluate drug-likeness and potential for oral bioavailability. mdpi.commsu-journal.com For a series of 2-aminothiazol-4(5H)-one derivatives, which includes a 5-methyl substituted compound, ADME analysis showed favorable profiles for most of the tested compounds. mdpi.com
Key predicted properties often include:
Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.
Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism: Inhibition of cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism. mdpi.com
Excretion: Prediction of total clearance.
Toxicity: Predictions for mutagenicity (AMES test) and cardiotoxicity (hERG inhibition).
The following table shows a sample of predicted ADMET properties for a class of thiazole derivatives.
| Compound Class | Lipinski's Rule Violations | Human Intestinal Absorption | BBB Permeant | CYP2D6 Inhibitor | hERG I Inhibitor |
| Triazolyl thiadiazines and thiazoles | 0 | Good | No | No | No |
| 2-Aminothiazol-4(5H)-ones | 0 (for 27/28 compounds) | High | Yes/No (Varies) | Yes/No (Varies) | Not specified |
| Thiazole Schiff bases | 0 | High | Yes | No | No |
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are valuable for understanding the intrinsic properties of a molecule, such as its geometry, electronic distribution, and reactivity, and for predicting spectroscopic data.
For thiazole derivatives, DFT calculations have been employed to optimize molecular geometries and to analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com
DFT is also used to calculate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution on the molecule and help identify regions susceptible to electrophilic or nucleophilic attack. semanticscholar.org Furthermore, theoretical vibrational frequencies (like IR spectra) and NMR chemical shifts can be calculated and compared with experimental data to confirm the structure of newly synthesized compounds. researchgate.netsemanticscholar.orgnih.gov These computational studies provide a fundamental understanding of the molecule's properties, which complements experimental findings and aids in rational drug design. asianpubs.orgmdpi.com
| Calculated Property | Method/Basis Set | Significance |
| Optimized Molecular Geometry | B3LYP/6-311G(d,p) | Provides the most stable 3D structure of the molecule. researchgate.netsemanticscholar.org |
| HOMO-LUMO Energy Gap | B3LYP/6-31G* | Indicates chemical reactivity and kinetic stability. mdpi.comasianpubs.org |
| Molecular Electrostatic Potential (MEP) | B3LYP/6-311G(d,p) | Identifies reactive sites for electrophilic and nucleophilic attack. semanticscholar.org |
| Vibrational Frequencies (IR) | B3LYP/6-311G(d,p) | Predicts the infrared spectrum to help confirm molecular structure. researchgate.netsemanticscholar.org |
| NMR Chemical Shifts | GIAO/B3LYP/6–311++G(d,p) | Predicts ¹H and ¹³C NMR spectra for structural elucidation. |
Biological Activities and Mechanisms of Action of 2 3h Thiazolone, 5 Methyl Derivatives
Antimicrobial Efficacy: Antibacterial and Antifungal Activities
Thiazole-containing compounds have demonstrated considerable promise as antimicrobial agents, exhibiting activity against a variety of bacterial and fungal pathogens.
Broad-Spectrum Activity against Bacterial and Fungal Pathogens
Research has shown that many thiazole (B1198619) derivatives possess broad-spectrum antimicrobial capabilities. jchemrev.combiointerfaceresearch.com For instance, certain novel thiazole derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Similarly, some series of 2,5-dichloro thienyl-substituted thiazoles have been effective against multiple fungal and bacterial strains, with minimum inhibitory concentration (MIC) values ranging between 6.25 and 12.5 µg/mL for the more active compounds. The antifungal action of thiazole derivatives has been noted to be effective against various forms of candidiasis. jchemrev.com
One study highlighted a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones that significantly inhibited the growth of a wide spectrum of both bacteria and fungi. mdpi.com Furthermore, newly synthesized heteroaryl(aryl) thiazole derivatives have demonstrated moderate to good antibacterial activity and even better antifungal activity, with MICs for the latter ranging from 0.06 to 0.47 mg/mL. mdpi.com
Selective Action against Specific Microorganisms (e.g., Gram-positive, Gram-negative, Candida species)
While some derivatives show broad-spectrum activity, others exhibit more selective action. For example, a series of thiazolin-4-one compounds were found to be more efficient against Gram-positive bacteria. jchemrev.com In contrast, other studies have synthesized thiazole derivatives effective against Gram-negative bacteria like Serratia marcesence, Proteus vulgaris, Escherichia coli, and Pseudomonas aeruginosa, as well as Gram-positive Staphylococcus aureus. ekb.eg
The antifungal properties of thiazole derivatives are particularly noteworthy against Candida species, a common cause of fungal infections in humans. jchemrev.comresearchgate.netresearchgate.net A study on new thiazole derivatives with a cyclopropane system revealed very strong activity against clinical Candida albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, comparable or even superior to the conventional antifungal drug nystatin. nih.gov Another study found that thiazolylhydrazone compounds also exerted antifungal activity against C. albicans with MICs of 0.125–16.0 μg/mL. mdpi.com
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| 2,5-dichloro thienyl-substituted thiazoles | Various Bacteria & Fungi | 6.25–12.5 µg/mL | Generic Thiazole Research |
| Heteroaryl(aryl) thiazole derivatives | Various Fungi | 0.06–0.47 mg/mL | mdpi.com |
| Thiazole derivatives with cyclopropane system | Candida albicans | 0.008–7.81 µg/mL | nih.gov |
| Thiazolylhydrazone compounds | Candida albicans | 0.125–16.0 µg/mL | mdpi.com |
| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus & E. coli | 16.1 µM | jchemrev.com |
Proposed Mechanisms of Antimicrobial Action
The methods by which these compounds inhibit microbial growth are varied. One key mechanism is the inhibition of essential bacterial enzymes. For example, some thiazole derivatives act as inhibitors of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. nih.gov Specifically, benzothiazole (B30560) ethyl urea (B33335) compounds have been shown to potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV. nih.gov
Another proposed mechanism involves the disruption of the bacterial cell division process by targeting the FtsZ protein, a critical component of cell division machinery. jchemrev.comjchemrev.com Some derivatives are thought to prevent bacteria from synthesizing necessary vitamins, such as the vitamin B complex, which are essential for their growth. jchemrev.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, may allow them to embed within the microbial cell membrane, leading to cytoplasm leakage and cell death. mdpi.com For antifungal activity, a likely mechanism is the inhibition of the enzyme 14a-lanosterol demethylase, which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. mdpi.com
Anticancer and Cytotoxic Properties
The thiazole scaffold is a cornerstone in the development of new anticancer agents, with derivatives demonstrating the ability to kill cancer cells and halt their proliferation through various mechanisms. nih.govnih.gov
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis in Various Cell Lines
Thiazole derivatives have shown potent anti-proliferative and cytotoxic effects across a wide range of human cancer cell lines. nih.gov These include breast cancer (MCF-7), liver cancer (HepG2), lung cancer (A549), colon cancer (HCT-116), fibrosarcoma (HT-1080), and leukemia cells. researchgate.netmdpi.comnih.govmdpi.comresearchgate.netekb.eg
A primary mechanism for this anticancer activity is the induction of apoptosis, or programmed cell death. researchgate.netbenthamdirect.com Studies have shown that thiazole derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The intrinsic pathway is often initiated by the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential. researchgate.netnih.gov This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases (like caspase-3, -7, -8, and -9), ultimately leading to cell death. researchgate.netnih.govnih.gov The process is also often accompanied by the upregulation of pro-apoptotic proteins (e.g., Bax, Bad, p53) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). benthamdirect.comnih.gov
| Compound/Derivative | Cancer Cell Line | Cytotoxic Activity (IC50) | Reference |
|---|---|---|---|
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 µM | mdpi.com |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 µM | mdpi.com |
| Bis-thiazole derivative 5c | Hela (Cervical) | 0.6 nM | frontiersin.org |
| Bis-thiazole derivative 5f | KF-28 (Ovarian) | 6 nM | frontiersin.org |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 µM | nih.gov |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 µM | nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) jchemrev.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | C32 (Melanoma) | 24.4 µM | nih.gov |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) jchemrev.comnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | A375 (Melanoma) | 25.4 µM | nih.gov |
Microtubule Modulation and Cell Cycle Arrest Mechanisms
Beyond directly inducing apoptosis, thiazole derivatives can also exert their anticancer effects by interfering with the cell cycle, the process through which cells divide and replicate. frontiersin.org A key target in this process is the microtubule system. nih.gov Microtubules are essential components of the cell's cytoskeleton and play a critical role in cell division by forming the mitotic spindle. nih.gov
Several thiazole derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov By disrupting the dynamic equilibrium of microtubule formation and breakdown, these compounds block cell division at the mitosis stage, specifically causing cell cycle arrest in the G2/M phase. nih.govnih.gov This arrest prevents the cancer cells from dividing and ultimately leads to apoptosis. nih.gov
In addition to G2/M arrest, various thiazole derivatives have been shown to induce cell cycle arrest at other phases, including the G0/G1 and S phases. nih.govmdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.gov For example, one study found that a specific thiazole derivative induced arrest at the G1/S phase in MCF-7 breast cancer cells, leading to an accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com This multifaceted ability to halt the cell cycle at different checkpoints underscores the therapeutic potential of these compounds in cancer treatment. researchgate.net
Anti-Angiogenic Activity and Inhibition of Vasculogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key transmembrane tyrosine kinase receptor that promotes tumor angiogenesis, making it a significant target for anticancer therapies. mdpi.com Thiazole derivatives have been investigated as potential inhibitors of this pathway.
Research into newly synthesized thiazole derivatives has identified compounds with potent cytotoxic activity against cancer cell lines, linked to VEGFR-2 inhibition. mdpi.commdpi.com For instance, certain 2,4-disubstituted-1,3-thiazole analogues have demonstrated significant anti-breast cancer effects. nih.gov One of the most active derivatives, compound 4c (a thiazole derivative), showed an IC50 value of 2.57 ± 0.16 µM against the MCF-7 breast cancer cell line and directly inhibited the VEGFR-2 enzyme with an IC50 of 0.15 µM. mdpi.com Another study highlighted a 3-nitrophenylthiazolyl derivative (4d) , which displayed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line (IC50 = 1.21 μM) and achieved 85.72% inhibition of the VEGFR-2 enzyme. mdpi.com These findings underscore the potential of the thiazole scaffold in developing anti-angiogenic agents for cancer treatment. nih.gov
| Compound | Target | Activity | Cell Line | Source |
|---|---|---|---|---|
| Compound 4c | VEGFR-2 | IC50 = 0.15 µM | Enzyme Assay | mdpi.com |
| Compound 4c | Cell Proliferation | IC50 = 2.57 µM | MCF-7 | mdpi.com |
| 3-Nitrophenylthiazolyl derivative (4d) | VEGFR-2 | 85.72% Inhibition | Enzyme Assay | mdpi.com |
| 3-Nitrophenylthiazolyl derivative (4d) | Cell Proliferation | IC50 = 1.21 µM | MDA-MB-231 | mdpi.com |
Enzyme Inhibition Studies
Derivatives of 2(3H)-thiazolone have been shown to inhibit a range of enzymes, indicating their broad therapeutic potential across different disease areas.
The Ribonuclease H (RNase H) domain of the HIV-1 reverse transcriptase (RT) is an essential enzyme for viral replication, yet it is not targeted by any currently approved antiretroviral drugs. mdpi.comnih.gov This makes it a promising target for novel anti-HIV agents. nih.gov A series of novel thiazolone[3,2-a]pyrimidine-containing RNase H inhibitors were developed and evaluated. Several of these derivatives exhibited inhibitory activity in the low micromolar range. nih.gov
Among the synthesized compounds, compound 12b was identified as the most potent inhibitor of RNase H, with an IC50 value of 2.98 μM. nih.gov Docking studies suggested that these compounds bind to the catalytic site of RNase H. The thiazolone[3,2-a]pyrimidine structure is considered a promising scaffold for the further development of RNase H inhibitors for HIV therapy. nih.gov
| Compound Series | Most Potent Compound | Target | IC50 Value | Source |
|---|---|---|---|---|
| Thiazolone[3,2-a]pyrimidine derivatives | 12b | HIV RT-associated RNase H | 2.98 µM | nih.gov |
Transketolase (TKT) is a crucial enzyme in the pentose phosphate pathway, which is heavily utilized by tumor cells for the synthesis of ribose, a necessary component for nucleic acid production. researchgate.net This makes TKT a viable target for anti-cancer therapies. Thiamine (B1217682) antagonists have been explored as inhibitors of TKT. researchgate.net
Research has identified thiamine thiazolone as a compound with a significant binding affinity for TKT, leading to an inhibitory effect on thiamine-utilizing enzyme activity. nih.govresearchgate.net Studies have shown that thiamine thiazolone can suppress TKT-dependent processes, such as the production of reactive oxygen species (ROS), in a concentration-dependent manner. nih.gov This demonstrates that thiamine thiazolone is a potent inhibitor of TKT function and presents an alternative for targeting cancer cell metabolism. nih.govresearchgate.net
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a key role in regulating the levels of active glucocorticoids, such as cortisol. researchgate.netnih.gov Inhibition of 11β-HSD1 is an attractive therapeutic strategy for metabolic disorders like obesity and type 2 diabetes. nih.govresearchgate.net A number of studies have focused on derivatives of 2-aminothiazol-4(5H)-one as potent inhibitors of this enzyme. researchgate.net
In one study, a series of these derivatives was synthesized and tested, with compound 3h (2-(cyclopentylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) showing a particularly strong inhibitory effect on 11β-HSD1 with an IC50 of 0.07 µM. researchgate.net Another investigation into 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives found that compound 3i (2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one) inhibited 82.82% of 11β-HSD1 activity at a concentration of 10 µM, an effect comparable to the known inhibitor carbenoxolone. nih.gov
| Compound | Target | Activity | Source |
|---|---|---|---|
| Compound 3h | 11β-HSD1 | IC50 = 0.07 µM | researchgate.net |
| Compound 3i | 11β-HSD1 | 82.82% Inhibition @ 10 µM | nih.gov |
Cyclin-dependent kinase 2 (CDK2) is a key enzyme that regulates cell cycle progression, particularly the transition from the G1 to the S phase. researchgate.net Overexpression of CDK2 is common in many human cancers, making it a well-established target for cancer therapy. researchgate.net Different series of novel thiazolone and fused thiazolthione derivatives have been designed and synthesized as CDK2 inhibitors. nih.govresearchgate.net
These derivatives have demonstrated potent inhibitory effects on the CDK2/cyclin A2 complex, with IC50 values in the nanomolar range. nih.govresearchgate.net Among the most effective were compounds 4 and 6 , which revealed high potency with IC50 values of 105.39 nM and 139.27 nM, respectively. nih.govresearchgate.net Molecular modeling has shown that these compounds fit well into the active site of CDK2. nih.gov Further studies on other aminothiazole derivatives have identified inhibitors with IC50 values in the 1-10 nM range, confirming the potential of this chemical class for cell cycle regulation in cancer treatment.
| Compound | Target | IC50 Value | Source |
|---|---|---|---|
| Compound 4 | CDK2/cyclin A2 | 105.39 nM | nih.govresearchgate.net |
| Compound 6 | CDK2/cyclin A2 | 139.27 nM | nih.govresearchgate.net |
Tyrosinase is the key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for treating hyperpigmentation disorders and for use in skin-whitening cosmetic products. Furthermore, antioxidants that can scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, can also limit excessive melanin production.
A series of (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs were synthesized and evaluated for these dual activities. Compound 10 , which has a 2,4-dihydroxy substituent, showed potent mushroom tyrosinase inhibitory activity with an IC50 value of 1.60 μM, which is 11 times stronger than the standard, kojic acid. This compound also exhibited moderate DPPH radical-scavenging ability (51%). Compound 8 , with a 3,4-dihydroxyl group, demonstrated the strongest DPPH radical-scavenging efficacy at 77%. In a separate study, a benzothiazole derivative, compound 1b , exhibited even higher tyrosinase inhibition with an IC50 of 0.2 μM and also showed strong radical scavenging activities.
| Compound | Activity | Value | Source |
|---|---|---|---|
| Compound 10 | Tyrosinase Inhibition | IC50 = 1.60 µM | |
| Compound 10 | DPPH Scavenging | 51% | |
| Compound 8 | DPPH Scavenging | 77% | |
| Compound 1b | Tyrosinase Inhibition | IC50 = 0.2 µM |
Human Neutrophil Elastase (HNE) Inhibition
Human Neutrophil Elastase (HNE) is a serine protease that plays a significant role in various inflammatory diseases, particularly those affecting the respiratory system. Consequently, inhibitors of HNE are of considerable therapeutic interest. The 2(3H)-thiazolone scaffold has been investigated for its potential as an HNE inhibitor, with conflicting results depending on the specific derivatives synthesized.
In one study, a series of new thiazol-2-(3H)-ones were synthesized and evaluated for their ability to inhibit HNE. However, these compounds showed no inhibitory activity at the highest concentration tested (40 µM). nih.govnih.gov Molecular modeling studies suggested that the low-energy conformation of the thiazol-2-(3H)-one scaffold may prevent the crucial nucleophilic attack on its endocyclic carbonyl group by the catalytic Ser195 residue of HNE, in contrast to more successful isoxazol-5-(2H)-one analogues. nih.govnih.gov This research concluded that the thiazol-2-(3H)-one nucleus itself is not a suitable scaffold for developing HNE inhibitors. nih.govnih.gov
Conversely, another line of research focusing on different thiazole derivatives has yielded potent HNE inhibitors. A series of thiazoles based on a 3,3-diethylazetidine-2,4-dione scaffold were designed and synthesized, demonstrating HNE inhibitory activity in the nanomolar range. semanticscholar.org The most active compounds from this series exhibited IC50 values as low as 35.02 nM, which is only about twice that of the standard HNE inhibitor, sivelestat (IC50 = 18.78 nM). semanticscholar.org These findings indicate that while the unsubstituted 2(3H)-thiazolone core may be inactive, the broader thiazole chemical space, when appropriately functionalized with other pharmacophores, can produce highly potent HNE inhibitors.
Table 1: HNE Inhibitory Activity of Thiazole Derivatives
| Compound Series | Reported Activity | IC50 Values | Reference |
|---|---|---|---|
| Thiazol-2-(3H)-ones | No activity observed | > 40 µM | nih.govnih.gov |
| 3,3-diethylazetidine-2,4-dione based thiazoles (e.g., compounds 3c, 3e, 3h) | Potent inhibition | 35.02 - 44.59 nM | semanticscholar.org |
| Sivelestat (Reference Inhibitor) | Potent inhibition | 18.78 nM | semanticscholar.org |
PI3Kα and mTOR Phosphorylation Inhibition
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The structural similarities between the active sites of PI3K and mTOR have prompted the development of dual inhibitors, and derivatives of the thiazole nucleus have emerged as a promising class of such agents. nih.govrsc.org
A recently designed and synthesized series of novel thiazole compounds were evaluated for their inhibitory activity against PI3Kα and mTOR. nih.govnih.gov Several of these compounds demonstrated significant potential. Notably, one derivative, compound 3b , exhibited potent dual inhibitory activity, with an IC50 value of 0.086 µM against PI3Kα and 0.221 µM against mTOR. nih.gov The activity against PI3Kα was comparable to the reference drug alpelisib. nih.gov These findings highlight the potential of the thiazole scaffold as a foundation for developing effective dual PI3Kα/mTOR inhibitors for cancer therapy. nih.govnih.gov
Table 2: PI3Kα and mTOR Inhibitory Activity of a Thiazole Derivative
| Compound | PI3Kα IC50 (µM) | mTOR IC50 (µM) | Reference |
|---|---|---|---|
| Compound 3b | 0.086 ± 0.005 | 0.221 ± 0.014 | nih.gov |
Other Significant Biological Activities
Anti-inflammatory Effects
Derivatives of 2(3H)-thiazolone, 5-methyl- and related thiazole structures have demonstrated significant anti-inflammatory properties through various mechanisms of action. The thiazole ring is considered a valuable scaffold for designing novel anti-inflammatory agents. nih.govinformahealthcare.com
One study investigated a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones and found they possessed moderate to good anti-inflammatory activity, with several compounds showing superior performance to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Further investigation revealed that the primary mechanism of action for these compounds was the selective inhibition of the cyclooxygenase-1 (COX-1) enzyme. nih.gov
In a different study, a series of 5-carboxyethyl-2-hydrazon-4-methyl-thiazole derivatives were evaluated in an acute rat model of inflammation. Several of the tested compounds showed a potent anti-inflammatory effect, comparable to that of the reference drug diclofenac, by significantly reducing the inflammatory response. researchgate.net The versatility of the thiazole core allows for substitutions that can lead to potent inhibitors of key inflammatory enzymes like COX, positioning these derivatives as promising candidates for new anti-inflammatory therapies. nih.gov
Antiviral Activities (beyond HIV)
The thiazole nucleus is a versatile heterocyclic scaffold that has been incorporated into a wide range of derivatives exhibiting broad-spectrum antiviral activity. Patent literature from 2014 to 2021 highlights the development of thiazole-containing molecules with inhibitory effects against numerous viruses. nih.gov These include influenza viruses, coronaviruses, herpes viruses, hepatitis B (HBV), and hepatitis C (HCV). nih.gov
Specific research has identified thiazole derivatives with potent activity against particular viral pathogens:
Chikungunya Virus (CHIKV): A 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide derivative was identified as a potent inhibitor of CHIKV, an alphavirus that causes debilitating joint pain. The compound showed an effective concentration (EC50) of 0.6 µM. nih.gov Subsequent optimization led to a derivative that inhibited viral replication by blocking the translation of subgenomic viral RNA and the synthesis of structural proteins. nih.gov
Picornaviruses and Measles Virus: Certain isothiazole derivatives (a related class) have demonstrated a broad spectrum of action against various picornaviruses, including poliovirus, Echovirus 9, rhinoviruses, and Coxsackie B1, as well as the measles virus. mdpi.com
Other Viruses: Reviews of heterocyclic compounds have noted the activity of thiazole and related structures like thiadiazoles against viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV). arkat-usa.org
This body of research indicates that the thiazole scaffold is a valuable starting point for the design of new antiviral agents targeting a diverse range of viral families. nih.govresearchgate.net
Antidiabetic Potential
Thiazole-containing compounds, particularly the related thiazolidinedione (TZD) class, are well-established in the management of type 2 diabetes mellitus (DMII). nih.gov Marketed drugs like rosiglitazone and pioglitazone feature this core structure. nih.gov Research has extended to other thiazole and thiazolidinone derivatives, exploring their potential to inhibit key enzymes involved in carbohydrate metabolism.
A primary target for controlling post-prandial hyperglycemia is the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of complex carbohydrates. mdpi.com
Several newly synthesized thiazolidinone derivatives bearing a sulfonamide moiety were tested for their in vitro α-amylase inhibitory activity. The results were highly encouraging, with some compounds showing excellent inhibition of the enzyme. ekb.eg
Another study on thiazolidinedione derivatives found that several compounds had marked inhibitory potential against α-amylase, with IC50 values lower than that of the reference drug, acarbose. mdpi.com
Derivatives of 1,3,4-thiadiazole have been shown to be potent inhibitors of α-glucosidase. One compound, in particular, displayed an IC50 value nearly 3.7 times lower than that of acarbose, indicating significantly higher potency. mdpi.com
These findings demonstrate that the thiazole and thiazolidinone scaffolds are effective pharmacophores for designing inhibitors of key digestive enzymes, offering a viable strategy for developing new antidiabetic agents. nih.govmdpi.comekb.eg
Antioxidant Properties
Reactive oxygen species (ROS) contribute to oxidative stress, a process implicated in numerous degenerative diseases. Thiazole derivatives, especially those functionalized with phenolic or catechol moieties, have been extensively studied and identified as potent antioxidants capable of neutralizing ROS. nih.govmdpi.com
The antioxidant capacity of these compounds is often evaluated using radical scavenging assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. Lower IC50 values in these tests indicate higher antioxidant activity. dmed.org.ua
A study on a novel catechol hydrazinyl-thiazole (CHT) derivative demonstrated exceptionally strong scavenging activity. In the DPPH assay, its IC50 value was approximately 4.9 times lower than that of the standard antioxidant ascorbic acid and 3.3 times lower than Trolox. mdpi.com
A separate investigation into a different hydrazine-thiazole derivative (HT-NO2) also found its antioxidant activity to be superior to that of curcumin, a well-known natural antioxidant. scielo.br
Another series of N-methyl substituted thiazole compounds with polyphenolic groups also showed significant antioxidant potential, with the most active derivatives exhibiting stronger activity than both ascorbic acid and Trolox in DPPH and ABTS assays. nih.gov
The consistent and potent antioxidant activity observed across various thiazole derivatives suggests that this scaffold is highly effective for designing molecules capable of combating oxidative stress. nih.govmdpi.commdpi.com
Table 3: Antioxidant Activity (DPPH Radical Scavenging) of Thiazole Derivatives
| Compound/Derivative | IC50 (µM) | Reference |
|---|---|---|
| Catechol hydrazinyl-thiazole (CHT) | 14.0 ± 0.9 | mdpi.com |
| Hydrazine-thiazole derivative (HT-NO2) | 139.2 | scielo.br |
| Ascorbic Acid (Reference) | 69.2 ± 1.1 | mdpi.com |
| Trolox (Reference) | 46.1 ± 0.8 | mdpi.com |
| Curcumin (Reference) | 167.7 | scielo.br |
Structure Activity Relationship Sar Studies of 2 3h Thiazolone, 5 Methyl Derivatives
Influence of Substituent Nature and Position on Biological Potency and Selectivity
The biological activity of 5-methyl-2(3H)-thiazolone derivatives is highly dependent on the nature and position of various substituents on the core scaffold and its associated rings. Research has shown that modifications can significantly impact activities ranging from anticancer and antimicrobial to enzyme inhibition. mdpi.com
In the context of anticancer activity, studies on thiazolone derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors have revealed that fusing the thiazolone ring with other heterocycles like pyrimidine (B1678525) can yield potent compounds. For instance, a 5-hydroxy-7-(thiophen-2-yl)thiazolo[4,5-d]pyrimidine-2(3H)-thione derivative showed a high inhibitory concentration (IC50) of 139.27 nM against CDK2. jst.go.jp Similarly, in a series of (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives, those with 3-(hydroxy)-, 3-(1H-imidazol-4-yl)-, and 3-(4-hydroxyphenyl)propanoic acid substituents were the most active against MCF-7 and BT-474 human breast cancer cell lines. semanticscholar.org Another study found that linking the thiazolone scaffold to a pyrazoline ring resulted in compounds with notable activity against leukemia cell lines, with GI50 values in the low micromolar range (1.64–4.58 μM). nih.gov
For antimicrobial applications, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones demonstrated that substituents on the 7-phenyl ring play a crucial role. mdpi.com Compound 3g from this series, which features specific substitutions, showed a potent minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli. mdpi.com In another series, derivatives with furan (B31954) and bromothiophene substituents displayed the highest antibacterial activity, whereas aromatic rings with nitro, fluoro, or chloro groups did not show an inhibitory effect. mdpi.com This highlights the importance of the electronic and steric properties of the substituent in determining antimicrobial efficacy.
In the development of HIV RNase H inhibitors based on a thiazolo[3,2-a]pyrimidine scaffold, SAR studies indicated that the presence of electron-rich or polar substituents at the 2-position of an attached aryl group was favorable for increasing ligand activity. nih.govunica.it Specifically, compounds with these features exhibited IC50 values in the low micromolar range (2-3 µM). nih.govunica.it
| Series/Scaffold | Target/Activity | Key Findings | Reference(s) |
| Thiazolo[4,5-d]pyrimidine-2(3H)-thione | CDK2 Inhibition | 5-hydroxy-7-(thiophen-2-yl) substitution led to high potency (IC50 = 139.27 nM). | jst.go.jp |
| 5-(3-fluorobenzylidene)-thiazolone | Anticancer (Breast) | 3-(hydroxy)propanoic and 3-(1H-imidazol-4-yl)propanoic acid substituents were most active. | semanticscholar.org |
| 5-methyl-7-phenyl-thiazolo[4,5-b]pyridin-2-one | Antimicrobial | A specific derivative (3g ) showed potent activity against P. aeruginosa and E. coli (MIC = 0.21 µM). | mdpi.com |
| Thiazolo[3,2-a]pyrimidine | HIV RNase H Inhibition | Electron-rich and polar substituents on the 2-position of the aryl group enhanced activity (IC50 = 2-3 µM). | nih.govunica.it |
| 5-pyrazoline-4-thiazolidinone | Anticancer (Leukemia) | Certain derivatives showed sensitivity with GI50 values between 1.64 and 4.58 μM. | nih.gov |
| 5-substituted-dihydro-thiazolone | Antibacterial | Furan and bromothiophene substituents were effective; NO2, F, Cl substituted aromatics were not. | mdpi.com |
Stereochemical Requirements for Optimal Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor for the biological activity of many therapeutic agents. For 5-methyl-2(3H)-thiazolone derivatives, the specific spatial orientation of substituents can dictate the molecule's ability to fit into the binding site of a biological target.
The importance of stereochemistry is evident in derivatives where a double bond creates the possibility of (E) and (Z) isomers. For example, in a series of combretastatin (B1194345) analogs, the (Z)-isomer of 3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z ) exhibited the most potent cytotoxic activity against EA.hy926 cells, with an IC50 of 0.13 µM. researchgate.net This high potency is attributed to its ability to act as a microtubule-modulating agent, arresting the cell cycle in the G2/M phase. researchgate.net Similarly, the synthesis of (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted carboxylic acids was specifically targeted, implying that the Z-configuration is crucial for the observed anticancer and antimicrobial activities. semanticscholar.org
Furthermore, the presence of chiral centers in the thiazolone core or its fused ring systems can lead to enantiomers with significantly different biological activities. While specific studies on 5-methyl-2(3H)-thiazolone enantiomers are limited, research on related thiazolidinone scaffolds provides a strong precedent. For instance, in a study of thiazolidinone-based COX inhibitors, the steric effect of a non-conserved amino acid residue at the binding site (valine in COX-2 vs. isoleucine in COX-1) was crucial for the distinctive recognition between stereoisomers. researchgate.net The SS-isomer of a bis-thiazolidinone compound was shown to fit favorably into the COX-2 binding site but not the COX-1 site, demonstrating that stereochemical configuration can be a key determinant of selectivity. researchgate.net This principle underscores the likelihood that the stereochemistry of 5-methyl-2(3H)-thiazolone derivatives also plays a vital role in their interaction with specific biological targets.
Identification of Key Pharmacophoric Features for Target Binding
A pharmacophore is an abstract representation of the key molecular interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to a specific biological target and elicit a response. dovepress.comnih.gov Identifying these features is crucial for designing new, more potent derivatives.
For thiazolone derivatives acting as CDK2 inhibitors, pharmacophore modeling combined with molecular docking has revealed essential interactions within the enzyme's active site. jst.go.jp A developed pharmacophore model for these inhibitors typically includes features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic sites. jst.go.jp Docking studies confirmed that the thiazolone and fused pyrimidine rings fit well into the CDK2 active site, with their complexes stabilized by essential hydrogen bonds. jst.go.jp
In the case of 1,3,4-thiadiazole-thiazolone derivatives designed as inhibitors of the mitotic kinesin Eg5, a key protein in cell division, pharmacophore models were generated to understand the structural requirements for activity. imist.ma Molecular docking of the most active compounds into the Eg5 binding pocket (PDB ID: 2UYM) helped to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. imist.ma
Similarly, for thiazolo[3,2-a]pyrimidine derivatives targeting HIV RNase H, docking studies revealed the main interactions with the enzyme. nih.govunica.it A key finding was the ability of these ligands to coordinate with magnesium ions in the catalytic site, a critical feature for their inhibitory mechanism. nih.govunica.it The pharmacophore for these inhibitors would thus include a feature representing this metal chelation ability, alongside other interaction points with amino acid residues in the active site. The general approach involves superposing active molecules to extract common chemical features that are essential for their bioactivity. dovepress.com
| Target Protein | Key Pharmacophoric Features | Interaction Details | Reference(s) |
| CDK2 | Hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites. | Stabilization of the ligand-protein complex through hydrogen bonding within the active site. | jst.go.jp |
| Mitotic Kinesin Eg5 | Specific 3D arrangement of features derived from active compounds. | Hydrogen bonds and hydrophobic interactions within the allosteric binding pocket (PDB: 2UYM). | imist.ma |
| HIV RNase H | Metal chelation site, specific interactions with active site residues. | Coordination with Mg2+ ions in the catalytic site is a crucial binding feature. | nih.govunica.it |
Quantitative SAR (QSAR) Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models, particularly three-dimensional QSAR (3D-QSAR), are powerful tools for predicting the activity of new compounds and guiding the design of more potent molecules. imist.ma
For a series of thiadiazole-thiazolone derivatives acting as Eg5 inhibitors, 3D-QSAR studies involving Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were performed. imist.ma These models yielded good statistical quality and predictive ability. The CoMFA model had a Q² (cross-validated correlation coefficient) of 0.617 and an R² (non-cross-validated correlation coefficient) of 0.919, while the CoMSIA model showed a Q² of 0.638 and an R² of 0.919. imist.ma Such robust statistical values indicate that the models are reliable for predicting the inhibitory activity of new analogs. The contour maps generated from these models provide crucial information about the regions around the molecule where steric bulk, electrostatic charge, and other properties might be increased or decreased to enhance activity. imist.ma
A 3D-QSAR study was also conducted for thiazolone and thiazolthione derivatives as CDK2 inhibitors. jst.go.jp The development of a pharmacophore model was a precursor to this analysis, helping to align the molecules and understand the structural requirements for activity. jst.go.jp The resulting QSAR model served to validate the observed pharmacological properties and identify the most important parameters controlling their antitumor effects. jst.go.jp
In the study of thiazolo[3,2-a]pyrimidine derivatives as RNase H inhibitors, a QSAR model was established to provide a predictive guide for further design. nih.gov The model used the pIC50 (the negative logarithm of the IC50 value) as the predicted value, helping to investigate the structure-activity relationship in a quantitative manner. nih.govunica.it The validation of a QSAR model is critical and is often assessed by its ability to predict the activity of a test set of molecules that were not used in building the model. imist.ma A high predictive correlation coefficient (e.g., r²_pred = 0.84 as seen in a study on febrifugine (B1672321) analogues) confirms the model's utility for virtual screening and lead optimization. nih.gov
| Compound Series | QSAR Method | Key Statistical Parameters | Purpose/Outcome | Reference(s) |
| Thiadiazole-thiazolone derivatives (Eg5 inhibitors) | CoMFA | Q² = 0.617, R² = 0.919 | To explore 3D-QSAR and guide the design of new inhibitors using contour maps. | imist.ma |
| Thiadiazole-thiazolone derivatives (Eg5 inhibitors) | CoMSIA | Q² = 0.638, R² = 0.919 | Provided information on favorable/unfavorable regions for steric, electrostatic, and other fields. | imist.ma |
| Thiazolone/Thiazolthione derivatives (CDK2 inhibitors) | 3D-QSAR | Not specified | To validate pharmacological properties and predict structural requirements for antitumor activity. | jst.go.jp |
| Thiazolo[3,2-a]pyrimidine derivatives (RNase H inhibitors) | QSAR | Not specified | To investigate the SAR and provide a predictive guide for designing molecules with improved activity. | nih.govunica.it |
Medicinal Chemistry and Therapeutic Potential of 2 3h Thiazolone, 5 Methyl
Development as Lead Compounds for Drug Discovery and Optimization
The 2(3H)-thiazolone, 5-methyl- core structure serves as a valuable starting point, or "lead compound," for the development of new drugs. Its derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and positive inotropic effects. nih.govsmolecule.comjst.go.jp
Researchers have synthesized and evaluated numerous derivatives of this scaffold to explore their therapeutic potential. For instance, the synthesis of 5-pyridylthiazolones and 5-quinolylthiazolones, derived from 2(3H)-thiazolones, has led to the discovery of compounds with positive inotropic activity, which could be beneficial in treating heart failure. jst.go.jp Specifically, 5-(4-pyridyl)thiazolones and 5-(4-quinolyl)thiazolones have demonstrated this effect with minimal impact on heart rate in preclinical studies. jst.go.jp
Furthermore, the thiazolone framework has been a key component in the development of inhibitors for various enzymes implicated in disease. For example, derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov The versatility of the thiazolone ring allows for structural modifications at various positions, enabling the optimization of potency and selectivity for specific biological targets. nih.govsemanticscholar.org The substitution at the 5-position of the thiazolone ring, in particular, has been shown to be crucial for modulating biological activity. nih.govjst.go.jp
The exploration of 2(3H)-thiazolone, 5-methyl- and its analogs as lead compounds is an active area of research, with ongoing efforts to synthesize and test new derivatives with improved efficacy and safety profiles.
Design of Novel Therapeutic Agents based on 2(3H)-Thiazolone, 5-methyl- Scaffolds
The design of novel therapeutic agents often involves the strategic modification of a lead scaffold to enhance its interaction with a biological target and improve its pharmacological properties. The 2(3H)-thiazolone, 5-methyl- scaffold offers several sites for chemical modification, allowing for the rational design of new drug candidates.
One common approach is molecular hybridization, which involves combining the thiazolone core with other pharmacophores (biologically active structural units). This strategy aims to create hybrid molecules with improved activity or a dual mode of action. nih.gov For example, combining the thiazolone moiety with a thiazolidinone ring has led to the development of compounds with anti-inflammatory properties. nih.gov
Structure-based drug design is another powerful strategy. By understanding the three-dimensional structure of the target protein, medicinal chemists can design thiazolone derivatives that fit precisely into the active site, leading to enhanced potency and selectivity. For instance, novel thiazolone[3,2-a]pyrimidine derivatives were designed and synthesized as inhibitors of HIV RNase H using a structure-based approach. nih.govmdpi.com Docking studies of these compounds in the enzyme's active site helped to guide the design process and rationalize the observed structure-activity relationships. nih.govmdpi.com
The synthesis of various derivatives often involves multi-step reaction sequences. For example, the synthesis of certain thiazolone derivatives starts with a Biginelli reaction, followed by reactions to introduce different substituents and build the final molecule. nih.govmdpi.com Knoevenagel condensation is another frequently used reaction to create derivatives with substitutions at the 5-position of the thiazolone ring. semanticscholar.org
Table 1: Examples of Synthesized 2(3H)-Thiazolone, 5-methyl- Derivatives and their Targeted Activities
| Compound Class | Synthetic Strategy | Target/Activity | Reference |
|---|---|---|---|
| 5-Pyridylthiazolones | Reaction with N-alkoxycarbonyl pyridinium (B92312) salts | Positive inotropic | jst.go.jp |
| Thiazolone[3,2-a]pyrimidines | Biginelli reaction followed by cyclization | HIV RNase H inhibition | nih.govmdpi.com |
| 5-Aryliden-thiazolones | Knoevenagel condensation | Anticancer, Antimicrobial | semanticscholar.org |
| Thiazolyl-pyrazole derivatives | Cyclocondensation | Anticancer | d-nb.info |
| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Condensation reaction | Antimicrobial | mdpi.com |
Strategies for Enhancing Bioavailability and Pharmacokinetic Profiles
For a drug to be effective, it must be able to reach its target in the body in sufficient concentrations. This is governed by its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. A key aspect of this is bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Several strategies are employed to enhance the bioavailability and pharmacokinetic profiles of drug candidates based on the 2(3H)-thiazolone, 5-methyl- scaffold. One approach is to modify the physicochemical properties of the molecule, such as its solubility and lipophilicity. For instance, the introduction of specific functional groups can improve a compound's solubility in aqueous environments, which is often a prerequisite for good absorption from the gastrointestinal tract.
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools are increasingly used in the early stages of drug discovery to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic properties. jst.go.jp These computational models can predict parameters such as oral bioavailability and potential for metabolism by liver enzymes.
Another strategy is the use of drug delivery systems. For example, a self-emulsifying drug delivery system (SEDDS) was developed to enhance the oral bioavailability of an antifungal thiazolylhydrazone derivative. nih.gov This formulation, consisting of medium chain triglycerides, sorbitan (B8754009) monooleate, and polysorbate 80, was optimized to achieve maximum drug loading and a small particle size, which can improve absorption. nih.gov
The structural modifications made during the lead optimization process also play a crucial role. By altering the molecule's structure, medicinal chemists can influence its metabolic stability and reduce its susceptibility to rapid breakdown by enzymes in the body, thereby prolonging its duration of action.
Targeting Specific Disease Pathways and Molecular Targets
The therapeutic potential of 2(3H)-thiazolone, 5-methyl- derivatives stems from their ability to interact with specific molecular targets involved in various disease pathways.
Anti-inflammatory Activity: Several studies have focused on the anti-inflammatory potential of thiazolone derivatives. One key target in this area is cyclooxygenase (COX), an enzyme involved in the production of pro-inflammatory prostaglandins. nih.gov Some 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors. nih.gov Other related compounds have shown inhibitory activity against 15-lipoxygenase (15-LOX), another enzyme involved in inflammatory pathways. researchgate.net
Anticancer Activity: The thiazolone scaffold has been extensively explored for its anticancer properties. One important target is cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. jst.go.jp Inhibition of CDK2 can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. jst.go.jp Novel thiazolone and fused thiazolthione derivatives have shown potent inhibitory effects on CDK2/cyclin A2. jst.go.jp Other research has demonstrated that thiazole (B1198619) derivatives can inhibit the proliferation of cancer cells, such as liver cancer (HepG-2) and breast cancer (MCF-7) cell lines. semanticscholar.org The anticancer activity of some derivatives is attributed to their ability to induce apoptosis and arrest the cell cycle. semanticscholar.orgjst.go.jp
Antimicrobial Activity: Thiazolone derivatives have also shown promise as antimicrobial agents. The mechanism of action can involve the inhibition of essential bacterial processes, such as cell wall synthesis or metabolic pathways.
Other Targets: Research has also explored the potential of thiazolone derivatives to target other disease pathways. For example, some derivatives have been investigated as inhibitors of HIV RNase H, an essential enzyme for viral replication. nih.govmdpi.com Others have shown potential as neuroprotective agents by inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's.
Table 2: Specific Molecular Targets of 2(3H)-Thiazolone, 5-methyl- Derivatives
| Molecular Target | Disease Area | Example Derivative Class | Reference |
|---|---|---|---|
| Cyclooxygenase-1 (COX-1) | Inflammation | 5-Thiazol-based thiazolidinones | nih.gov |
| Cyclin-dependent kinase 2 (CDK2) | Cancer | Thiazolone and fused thiazolthione derivatives | jst.go.jp |
| HIV Ribonuclease H (RNase H) | HIV/AIDS | Thiazolone[3,2-a]pyrimidines | nih.govmdpi.com |
| 15-Lipoxygenase (15-LOX) | Inflammation | 5-(4-methoxybenzylidene)-2-((2-methoxyphenyl) amino)thiazol-4(5H)-one | researchgate.net |
| Cholinesterase | Neurodegenerative Diseases | Thiazole derivatives |
Organic Synthesis and Material Science Applications of 2 3h Thiazolone, 5 Methyl
Role as Synthetic Intermediates and Precursors in Advanced Organic Synthesis
2(3H)-Thiazolone, 5-methyl- and its derivatives are valuable building blocks in the synthesis of more complex molecules. The thiazolone core, characterized by a five-membered ring containing both sulfur and nitrogen atoms, provides a reactive scaffold for various chemical transformations. researchgate.netresearchgate.net
Thiazolone derivatives can be modified at several positions, making them ideal substrates for creating diverse molecular architectures. researchgate.net For instance, they can undergo condensation reactions and cyclization to form fused heterocyclic systems. A notable example is the reaction of 4-amino-5H-thiazol-2-one with benzylideneacetone (B49655) to produce 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. mdpi.com This highlights the role of the thiazolone moiety in constructing bicyclic structures with potential biological activities.
Furthermore, the reactivity of the exocyclic double bond in certain thiazolone derivatives allows for [2+2]-photocycloaddition reactions, leading to the formation of spirocyclobutanes. nih.gov This particular reaction is significant for creating strained ring systems that can serve as intermediates for further synthetic manipulations. The versatility of thiazolones as precursors is also demonstrated in their use for synthesizing multidentate ligands, such as 5,5'-methylenebis[4-arylthiazol-2(3H)-ones]. researchgate.net
The synthesis of various substituted thiazoles often involves the use of precursor molecules that can be readily cyclized. organic-chemistry.org While specific synthesis routes for 2(3H)-Thiazolone, 5-methyl- are not extensively detailed in the provided results, the general synthesis of thiazolones often involves the reaction of compounds like thiosemicarbazide (B42300) with α-halo ketones or related synthons.
Applications as Reagents in Analytical Chemistry and Chemical Sensing
The structural features of 2(3H)-Thiazolone, 5-methyl- and its derivatives make them suitable for applications in analytical chemistry and chemical sensing. The presence of heteroatoms (nitrogen and sulfur) and the potential for functionalization allow these compounds to act as sensitive and selective reagents. mdpi.com
Thiazole-based compounds have been investigated for their fluorescence properties, which can be exploited for the detection of metal ions. vulcanchem.com By modifying the substituents on the thiazolone ring, it is possible to tune the selectivity and sensitivity of these compounds as chemosensors. vulcanchem.com For example, certain thiazolone-based fluorescent chemosensors have demonstrated the ability to detect acids and bases through a visible color change. acs.org
The development of novel analytical methods is crucial for various scientific disciplines, and thiazolone derivatives contribute to this field by providing new tools for detection and quantification. mdpi.com Their ability to form colored or fluorescent products upon reaction with specific analytes is a key feature for their use in analytical assays.
Coordination Chemistry and Ligand Design for Metal Complexes
The nitrogen and sulfur atoms within the thiazolone ring of 2(3H)-Thiazolone, 5-methyl- and its derivatives are effective coordination sites for metal ions. nih.gov This property makes them valuable ligands in the design of metal complexes with diverse applications. libretexts.org
Research has shown the synthesis of metal complexes with ligands derived from thiazolones, including complexes with Mn(II), Fe(II), Ni(II), Cu(II), and Zn(II). nih.govscirp.org The resulting metal complexes can exhibit interesting properties, such as catalytic activity or specific biological functions. nih.gov For example, some thiazolone-based ligands have been shown to coordinate with magnesium ions, which is relevant for their potential interaction with biological targets like enzymes. unica.itresearchgate.net
The design of these ligands is crucial for controlling the properties of the final metal complex. By strategically placing donor atoms and functional groups, chemists can create ligands that selectively bind to specific metal ions and induce desired chemical or physical behaviors in the resulting complex.
Potential Applications in Agrochemicals and Functional Materials
Derivatives of 2(3H)-Thiazolone, 5-methyl- have shown potential for use in the development of new agrochemicals and functional materials. The inherent biological activity of many thiazole-containing compounds makes them attractive candidates for agricultural applications. researchgate.netgoogle.com
In the field of agrochemicals, certain thiazolone derivatives have been investigated as fungicides. google.com These compounds can exhibit high efficiency, low toxicity, and strong bactericidal ability, making them promising for crop protection. google.com The modification of the thiazolone structure allows for the optimization of its pesticidal properties. Thiazole (B1198619) compounds are a significant class of nitrogen-containing heterocycles that have been widely used in the research and creation of pesticides. google.com
In material science, the unique structural and electronic properties of thiazole derivatives are being explored for the creation of functional materials. The thiazole ring can be incorporated into polymers to enhance their thermal stability and mechanical properties. Such materials could find use in coatings and composites where durability is a key requirement.
Furthermore, the electronic properties of thiazole-based compounds make them suitable for applications in electronic devices. Their ability to conduct electricity under certain conditions opens up possibilities for their use in organic semiconductors and photovoltaic cells. The fluorescence of some thiazole derivatives also suggests potential applications in organic light-emitting diodes (OLEDs). vulcanchem.com
Future Research Directions for 2 3h Thiazolone, 5 Methyl
Exploration of Novel and Sustainable Synthetic Pathways
A primary focus for future research is the development of innovative and environmentally friendly methods for synthesizing 2(3H)-Thiazolone, 5-methyl- and its derivatives. Traditional chemical syntheses often rely on harsh conditions and hazardous solvents. Modern synthetic chemistry is increasingly emphasizing "green" approaches that are more sustainable.
Future research will likely explore:
One-pot synthesis: This approach, which involves multiple reaction steps in a single reactor, can improve efficiency and reduce waste. For instance, a one-pot synthesis method has been successfully used to produce thiazole-imine derivatives.
Use of green catalysts: The use of novel catalysts, such as a barium oxide-chitosan nanocomposite, is being explored to promote the synthesis of related thiazolone compounds under milder conditions. researchgate.net This method offers benefits like faster reactions, higher yields, and the ability to recycle the catalyst. researchgate.net
Benign solvents: Researchers are investigating the use of less hazardous solvents to replace traditional ones. researchgate.net
Ultrasound-assisted synthesis: This technique has been shown to promote the formation of related thiazolidinones in water, offering a more environmentally friendly alternative. nih.gov
These sustainable approaches aim to make the production of 2(3H)-Thiazolone, 5-methyl- derivatives more efficient, cost-effective, and environmentally responsible. researchgate.net
Deepening Mechanistic Understanding of Biological Actions at the Molecular Level
While derivatives of 2(3H)-Thiazolone, 5-methyl- have shown promise in various biological applications, a deeper understanding of their mechanisms of action at the molecular level is crucial. Future research will aim to pinpoint the specific molecular targets and pathways through which these compounds exert their effects.
Key areas of investigation include:
Enzyme inhibition: Thiazole (B1198619) derivatives have been shown to inhibit enzymes like DNA gyrase in bacteria, which is essential for their survival. Further studies could identify other key enzymes that are targeted by 2(3H)-Thiazolone, 5-methyl- derivatives.
Receptor interaction: Understanding how these compounds bind to specific cellular receptors can provide insights into their biological activity. Molecular docking studies are already being used to model these interactions with targets like those in Mycobacterium tuberculosis.
Cell signaling pathways: Research is needed to elucidate how these compounds modulate cell signaling pathways, such as those involved in inflammation or cell cycle regulation. For example, some thiazolone derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with IC50 values ranging from 105.39 to 742.78 nM. jst.go.jp
Quantitative analysis: More detailed studies on reaction kinetics, including determining activation energies and rate constants, will provide a more complete picture of the compound's reactivity.
By clarifying these molecular mechanisms, researchers can better predict the efficacy and potential side effects of new drug candidates based on the 2(3H)-Thiazolone, 5-methyl- scaffold.
Advanced In Vivo Efficacy and Comprehensive Safety Profiling
Translating promising in vitro results into effective and safe in vivo applications is a critical step in the development of any new therapeutic agent. Future research on 2(3H)-Thiazolone, 5-methyl- derivatives will need to focus on rigorous in vivo testing.
This will involve:
Efficacy studies in animal models: Testing the effectiveness of these compounds in relevant animal models of disease is essential. For example, some thiazolone derivatives have shown anti-inflammatory activity in rat models that is comparable or superior to existing drugs. nih.gov
Pharmacokinetic analysis: Understanding how the body absorbs, distributes, metabolizes, and excretes these compounds is crucial for determining appropriate dosing and treatment schedules. Favorable pharmacokinetic properties have been observed for some multi-target glitazones. acs.org
Toxicology studies: Comprehensive safety profiling is necessary to identify any potential adverse effects. This includes assessing for potential damage to organs and tissues.
The data gathered from these in vivo studies will be vital for advancing the most promising 2(3H)-Thiazolone, 5-methyl- derivatives toward clinical trials.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. mdpi.comnih.gov These powerful computational tools can analyze vast datasets to identify promising drug candidates and optimize their properties.
In the context of 2(3H)-Thiazolone, 5-methyl-, AI and ML can be applied to:
Predict biological activity: AI algorithms can be trained to predict the biological activity of novel derivatives based on their chemical structure, accelerating the screening process. nih.gov
Optimize drug-like properties: ML models can help in designing compounds with improved solubility, stability, and other desirable pharmacokinetic properties. mednexus.org
Identify potential drug targets: AI can be used to analyze biological data and identify new molecular targets for 2(3H)-Thiazolone, 5-methyl- derivatives.
De novo drug design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space for drug discovery.
By integrating AI and ML into the research pipeline, scientists can significantly reduce the time and cost associated with bringing new drugs to market. mdpi.com
Development of Targeted Delivery Systems for 2(3H)-Thiazolone, 5-methyl- Derivatives
Targeted drug delivery systems offer a way to increase the efficacy of therapeutic agents while minimizing side effects. Future research will likely focus on developing such systems for delivering 2(3H)-Thiazolone, 5-methyl- derivatives to specific sites in the body.
Potential delivery strategies include:
Nanoparticle-based carriers: Encapsulating the drug in nanoparticles can improve its solubility, protect it from degradation, and allow for targeted delivery to cancer cells or other diseased tissues.
Polymer-drug conjugates: Attaching the drug to a polymer can enhance its circulation time in the bloodstream and facilitate its accumulation at the target site. A drug delivery system using a chitosan (B1678972) and PVA polymer film has been investigated for a related thiazole derivative. ekb.eg
Antibody-drug conjugates: Linking the drug to an antibody that specifically recognizes a protein on the surface of cancer cells can enable highly targeted delivery.
These advanced delivery systems could significantly enhance the therapeutic potential of 2(3H)-Thiazolone, 5-methyl- derivatives.
Environmental Impact and Degradation Pathway Studies of 2(3H)-Thiazolone, 5-methyl-
As with any chemical compound that has the potential for widespread use, it is essential to understand its environmental fate and impact. 2(3H)-Thiazolone, 5-methyl- has been identified as a degradation product of the insecticide thiamethoxam. researchgate.net
Future research in this area should include:
Biodegradation studies: Investigating how microorganisms in soil and water break down the compound is crucial for assessing its persistence in the environment.
Photodegradation studies: Understanding how sunlight affects the degradation of the compound in water and on surfaces is also important. researchgate.net
Ecotoxicological assessments: Detailed studies are needed to determine the potential toxicity of the compound to aquatic organisms and other non-target species.
Identification of degradation products: Characterizing the byproducts of degradation is necessary to assess their potential environmental impact.
By conducting thorough environmental impact studies, researchers can ensure that the development and use of 2(3H)-Thiazolone, 5-methyl- and its derivatives are carried out in an environmentally responsible manner. mdpi.com
Q & A
Q. What are the optimal synthetic routes for 5-methyl-2(3H)-thiazolone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of 5-methyl-2(3H)-thiazolone typically involves cyclization of thioamide precursors or condensation reactions. For example, analogous thiazolones (e.g., 4-arylidene derivatives) are synthesized via [2+2]-photocycloaddition using thioacetic acid and triethylamine (NEt₃) under reflux (70°C, 18 hours), yielding ~45% product . Alternative methods include KOH-mediated cyclization with carbon disulfide (CS₂) in ethanol, as seen in oxadiazole-thione syntheses . Key variables affecting yield include:
- Catalyst/base choice : NEt₃ enhances nucleophilic attack in thioamide cyclization.
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve intermediate stability.
- Temperature control : Prolonged heating (>70°C) may degrade thermally sensitive intermediates.
Q. How can structural elucidation of 5-methyl-2(3H)-thiazolone derivatives be performed using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : The vinyl proton in 4-arylidene-thiazolones appears as a singlet at δ ~7.16 ppm, while the thiazolone carbonyl resonates at δ ~194.5 ppm in ¹³C NMR .
- HRMS : Confirm molecular formulae using high-resolution mass spectrometry (e.g., [M + Na]⁺ ions with <1 ppm error) .
- X-ray crystallography : For crystalline derivatives, single-crystal analysis resolves substituent orientation and hydrogen bonding (e.g., NH···O interactions in the thiazolone ring) .
Q. What are the stability profiles of 5-methyl-2(3H)-thiazolone under varying pH and temperature conditions?
Methodological Answer: Thiazolones are prone to hydrolysis in acidic/basic conditions. Stability studies should include:
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >150°C for similar thiazolidinones) .
- pH-dependent degradation : Monitor via HPLC at pH 2–12; thiazolone rings may open to form thioamides or sulfonic acids under strong alkali .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 5-methyl-2(3H)-thiazolone in [2+2]-photocycloaddition reactions?
Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. For example, the HOMO-LUMO gap of 4-arylidene-thiazolones determines reactivity with electron-deficient dienophiles . Key steps:
Optimize geometries of reactants and possible intermediates.
Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Simulate UV-Vis spectra to correlate experimental λmax with π→π* transitions.
Q. How can contradictory data on thiazolone bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-response assays : Establish IC₅₀ values across multiple cell lines to differentiate target-specific vs. nonspecific toxicity.
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may skew bioactivity results .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 5-methyl vs. 5-acetyl groups) on activity .
Q. What strategies optimize the regioselectivity of 5-methyl-2(3H)-thiazolone derivatives in ring-opening reactions?
Methodological Answer:
- Nucleophile screening : Strong nucleophiles (e.g., Grignard reagents) attack the carbonyl carbon, while weaker ones (e.g., amines) target the α,β-unsaturated position .
- Catalytic control : Pd-mediated cross-coupling directs substitution to the 4-position in arylidene derivatives .
- Solvent effects : Polar solvents stabilize zwitterionic intermediates, favoring carbonyl attack .
Q. How can advanced analytical techniques resolve challenges in detecting thiazolone metabolites in biological systems?
Methodological Answer:
- Isotope labeling : Synthesize ¹³C/¹⁵N-labeled thiazolones for tracking via tandem mass spectrometry (MS/MS).
- Microspectroscopic imaging : Raman or FTIR microscopy maps metabolite distribution in tissues with µm-level resolution .
- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IB) to assess stereospecific metabolism .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address discrepancies in reported synthetic yields (e.g., 45% vs. 60%)?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio) and identify interactions.
- In situ monitoring : Employ ReactIR or HPLC to track intermediate formation and optimize reaction halting points .
- Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization) to minimize yield variability .
Q. What statistical approaches validate the significance of substituent effects on thiazolone electronic properties?
Methodological Answer:
- Multivariate analysis : Principal Component Analysis (PCA) correlates Hammett σ values with spectroscopic shifts (e.g., ¹³C NMR carbonyl shifts) .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and dipole moments to predict redox potentials .
Emerging Research Directions
Q. Can 5-methyl-2(3H)-thiazolone serve as a precursor for photoactive materials?
Methodological Answer: Thiazolones with extended conjugation (e.g., 4-arylidene derivatives) exhibit tunable photoluminescence. Key steps:
Synthesize derivatives with electron-donating groups (e.g., –OMe) to redshift emission wavelengths.
Assess quantum yields using integrating sphere-equipped fluorometers.
Test applications in OLEDs or photocatalysis (e.g., singlet oxygen generation) .
Q. How do surface interactions (e.g., with silica nanoparticles) affect thiazolone reactivity?
Methodological Answer:
- Adsorption studies : Use BET surface area analysis and DRIFT spectroscopy to quantify binding modes (physisorption vs. chemisorption) .
- Kinetic profiling : Compare reaction rates in homogeneous vs. heterogeneous systems to assess catalytic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
